Cesium pivalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
cesium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUAXNPXVXCCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342654 | |
| Record name | Cesium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20442-70-0 | |
| Record name | Cesium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium Pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium pivalate (Cs(O₂CC(CH₃)₃)) is a cesium salt of pivalic acid, also known as 2,2-dimethylpropanoic acid. It has emerged as a valuable reagent in modern organic synthesis, particularly valued for its role as a base in palladium-catalyzed cross-coupling reactions.[1] Its unique properties, including good solubility in organic solvents and high thermal stability, make it an attractive alternative to other inorganic bases.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications in synthetic chemistry, with a focus on its relevance to drug discovery and development.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉CsO₂ | [1][2][3][4] |
| Molecular Weight | 234.03 g/mol | [1][2][3][4] |
| Appearance | White powder or crystals | [1] |
| Melting Point | 344-348 °C | [1][2] |
| Boiling Point | Not available (decomposes) | |
| Solubility | ||
| Water | Soluble | |
| Organic Solvents | Soluble in many organic solvents |
Chemical Properties
Structure and Bonding
This compound is an ionic compound consisting of a cesium cation (Cs⁺) and a pivalate anion ((CH₃)₃CCOO⁻). The pivalate anion features a bulky tert-butyl group attached to the carboxylate group. This steric hindrance influences its reactivity and solubility.
Basicity
As the salt of a weak acid (pivalic acid) and a strong base (cesium hydroxide), this compound acts as a moderately strong base in organic reactions. Its solubility in organic solvents allows it to function effectively in homogeneous reaction mixtures.[1]
Role in Catalysis
The primary application of this compound in synthetic chemistry is as a base in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][5] this compound has been successfully employed in various palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.[5]
-
Heck Reaction: Formation of carbon-carbon bonds between alkenes and organic halides.
-
Carbonylation Reactions: Incorporation of a carbonyl group into organic molecules.
The "cesium effect," a term used to describe the often-superior performance of cesium bases in these reactions, is attributed to the large size and high polarizability of the cesium cation, which can influence the solubility of reactants and intermediates and potentially interact with the palladium catalyst to facilitate key steps in the catalytic cycle.
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the laboratory-scale synthesis of this compound involves the reaction of pivalic acid with cesium carbonate.
Materials:
-
Pivalic acid ((CH₃)₃CCOOH)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid (1.0 eq) in methanol.
-
To this solution, add cesium carbonate (0.5 eq) portion-wise with stirring. Effervescence (evolution of CO₂) will be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting solid, add diethyl ether and stir to form a slurry.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted pivalic acid.
-
Dry the product under vacuum to obtain pure this compound.
Characterization
The synthesized this compound can be characterized using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak would likely appear in the region of 1.0-1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum is expected to show two signals: one for the quaternary carbon of the tert-butyl group and one for the three equivalent methyl carbons. A signal for the carboxylate carbon would also be present at a higher chemical shift.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by the characteristic vibrations of the pivalate anion. Key expected absorptions include:
-
Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the region of 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
-
C-H stretching and bending vibrations of the tert-butyl group.
Mass Spectrometry (MS):
Mass spectrometry of the salt itself can be challenging. However, analysis of the parent pivalic acid would show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group or the entire tert-butyl group.
Applications in Drug Development
While this compound does not have a direct biological role or interact with signaling pathways, its importance in drug development lies in its utility as a synthetic tool. The palladium-catalyzed cross-coupling reactions it facilitates are instrumental in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules.[1] These reactions enable the construction of complex molecular architectures found in many drugs, including those targeting various diseases. The synthesis of bioactive heterocycles, a common scaffold in many pharmaceuticals, often utilizes these coupling strategies.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from Pivalic Acid and Cesium Carbonate.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.
Conclusion
This compound is a versatile and efficient base for palladium-catalyzed cross-coupling reactions, offering advantages in terms of solubility and reactivity. Its physical and chemical properties are well-suited for applications in modern organic synthesis. While it does not directly participate in biological pathways, its role in facilitating the construction of complex molecular scaffolds makes it an important reagent in the field of drug discovery and development. The experimental protocols and characterization data provided in this guide offer a valuable resource for researchers and scientists working in this area.
References
An In-depth Technical Guide to Cesium Pivalate: Structure, Properties, and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium pivalate (CsOPiv) is a salt of pivalic acid and cesium, recognized for its utility as a base and additive in a variety of organic transformations. Its high solubility in organic solvents, thermal stability, and role in facilitating challenging catalytic reactions have made it an increasingly important reagent in academic and industrial research, particularly in the realm of palladium-catalyzed cross-coupling and C-H functionalization reactions. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and a workflow visualization to aid in practical application.
Chemical Structure and Formula
This compound is an ionic compound consisting of a cesium cation (Cs⁺) and a pivalate anion ((CH₃)₃CCOO⁻). The pivalate anion, also known as trimethylacetate, is characterized by a sterically bulky tert-butyl group attached to the carboxylate functionality.
Chemical Formula: C₅H₉CsO₂[1][2]
SMILES String: [Cs+].CC(C)(C)C([O-])=O
InChI Key: LGVUAXNPXVXCCW-UHFFFAOYSA-M
Synonyms: Cesium 2,2-dimethylpropanoate, Cesium trimethylacetate, Pivalic acid cesium salt[1][2][3]
Physicochemical Properties
This compound is a white, crystalline solid that is stable under standard laboratory conditions.[2] A key feature that distinguishes it from many other inorganic bases is its solubility in a range of organic solvents, which is crucial for its application in homogeneous catalysis. It is, however, hygroscopic and should be stored under an inert atmosphere. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Molecular Weight | 234.03 g/mol | [1][2] |
| Melting Point | 344-348 °C | [2] |
| Appearance | White powder/crystal | [2] |
| CAS Number | 20442-70-0 | [1][3] |
| Purity (typical) | ≥95% - 98% | [2] |
Experimental Protocols
Synthesis of this compound
Reaction: 2 (CH₃)₃CCOOH + Cs₂CO₃ → 2 (CH₃)₃CCOOCs + H₂O + CO₂
Materials:
-
Pivalic acid ((CH₃)₃CCOOH)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Schlenk line or other inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (0.5 eq).
-
Add anhydrous methanol to the flask to create a suspension.
-
Slowly add a solution of pivalic acid (1.0 eq) in anhydrous methanol to the cesium carbonate suspension with vigorous stirring. Effervescence (CO₂ evolution) should be observed.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux with stirring for 2-4 hours, or until the effervescence ceases and the cesium carbonate has completely reacted.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent in vacuo to obtain the crude this compound.
-
To purify the product, wash the solid with anhydrous diethyl ether to remove any unreacted pivalic acid.
-
Dry the resulting white solid under high vacuum to yield pure this compound.
Application in Palladium-Catalyzed Synthesis of Aryl Borates
This compound has been demonstrated to be an effective promoter in the palladium-catalyzed borylation of aryl halides. The following protocol is adapted from a patented procedure.
Materials:
-
Aryl halide (e.g., 3-bromostyrene) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) or another suitable diboron compound
-
This compound (1.1 - 1.3 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.04 - 0.06 eq)
-
Triphenylphosphine (PPh₃) (0.1 - 0.15 eq)
-
Anhydrous 1,4-dioxane
-
Reaction vessel suitable for inert atmosphere chemistry
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the aryl halide and the diboron compound in anhydrous 1,4-dioxane.
-
In a separate flask, dissolve this compound, palladium(II) acetate, and triphenylphosphine in anhydrous 1,4-dioxane.
-
Add the solution containing the catalyst and base to the solution of the aryl halide and diboron compound.
-
Heat the reaction mixture to 80-95 °C and stir for 1.5-3 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired aryl boronate product.
Application in Palladium-Catalyzed C-H Activation/Annulation
This compound is a key reagent in certain palladium-catalyzed C-H activation and annulation reactions to form complex heterocyclic structures. It often acts as a carboxylate ligand source and a base.
General Protocol Outline:
-
A reaction vessel is charged with the starting materials (e.g., an aryl halide and a coupling partner with an activatable C-H bond), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and this compound.
-
The vessel is flushed with an inert gas, and an anhydrous solvent is added.
-
The reaction mixture is heated to the specified temperature for a designated period.
-
Upon completion, the reaction is worked up, typically involving filtration, extraction, and purification by chromatography.
Logical and Experimental Workflows
The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of aryl borates, highlighting the role of this compound.
Caption: Experimental workflow for aryl borate synthesis.
Spectroscopic Data
-
¹H NMR: A single, sharp peak is expected for the nine equivalent protons of the tert-butyl group. This signal would likely appear in the range of 1.0-1.3 ppm in a suitable deuterated solvent.
-
¹³C NMR: Two signals are anticipated for the pivalate anion: one for the quaternary carbon of the tert-butyl group (typically around 38-40 ppm) and one for the carboxylate carbon (typically in the range of 175-185 ppm). The methyl carbons of the tert-butyl group would also produce a signal, expected around 27-29 ppm.
-
IR Spectroscopy: Characteristic strong absorption bands for the carboxylate group (COO⁻) would be expected. These typically appear as an asymmetric stretching vibration around 1550-1610 cm⁻¹ and a symmetric stretching vibration around 1400-1440 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group would also be present.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its unique properties, particularly its solubility in organic solvents and its efficacy as a base and carboxylate source in palladium-catalyzed reactions, have established its role in the construction of complex molecular architectures. The detailed protocols and workflow provided in this guide are intended to facilitate its application by researchers and professionals in drug development and materials science, enabling the exploration of new synthetic methodologies.
References
In-Depth Technical Guide to Cesium Pivalate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cesium Pivalate, a versatile reagent in modern organic synthesis. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and various synonyms. The guide focuses on its critical role as a base in palladium-catalyzed cross-coupling reactions, C-H activation, and the synthesis of complex heterocyclic structures, which are of significant interest in pharmaceutical and materials science research. Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and mechanistic pathway diagrams are presented to facilitate its application in a laboratory setting.
Introduction
This compound, the cesium salt of pivalic acid, has emerged as a valuable tool for organic chemists. Its favorable properties, such as high solubility in organic solvents and thermal stability, make it an effective base in a variety of palladium-catalyzed reactions.[1][2] These reactions are foundational in the construction of complex molecular architectures, including those found in medicinally relevant compounds. This guide serves as a practical resource for researchers, providing the necessary information to effectively utilize this compound in their synthetic endeavors.
Compound Identification and Properties
A clear identification of chemical compounds is crucial for reproducibility and safety in research. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value | Reference |
| CAS Number | 20442-70-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₉CsO₂ | --INVALID-LINK-- |
| Molecular Weight | 234.03 g/mol | --INVALID-LINK-- |
| Melting Point | 344-348 °C | --INVALID-LINK-- |
| Appearance | White to off-white powder or crystals | TCI Chemicals |
Synonyms:
-
Cesium 2,2-dimethylpropanoate
-
Cesium trimethylacetate
-
Pivalic acid cesium salt
-
2,2-dimethylpropanoic acid cesium salt
Applications in Organic Synthesis
This compound is predominantly used as a base in various palladium-catalyzed reactions. Its solubility in organic solvents is a key advantage over more common inorganic bases.
Palladium-Catalyzed Cyclocarbonylation
One of the notable applications of this compound is in the synthesis of fluoren-9-ones from o-halobiaryls. This method is efficient and tolerates a range of functional groups.[1]
C-H Bond Activation and Arylation
This compound is instrumental in facilitating palladium-catalyzed C-H activation and arylation reactions. These reactions are highly sought after for their atom economy and ability to form carbon-carbon bonds directly. For instance, it is used in the synthesis of fused heterocycles like dihydrobenzofurans and indolines from o-bromo phenol and aniline precursors.
Preparation of Aryl Borates
In the preparation of aryl borates, this compound acts as a co-catalyst, promoting the borylation reaction of halogenated aromatic hydrocarbons with diboron compounds. This method is noted for its high yield and purity of the product.
Experimental Protocols
The following sections provide detailed experimental procedures for key reactions involving this compound.
Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation
This protocol is adapted from the work of Campo and Larock.[1]
Reaction Scheme:
o-Halobiaryl + CO (1 atm) --(Pd catalyst, ligand, Cs pivalate, DMF, 110 °C)--> Fluoren-9-one
Materials:
-
o-Halobiaryl (e.g., 2-bromobiphenyl)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous this compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon Monoxide (CO) gas
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the o-halobiaryl, palladium catalyst, and tricyclohexylphosphine.
-
Add anhydrous this compound to the vessel.
-
Under an inert atmosphere, add anhydrous DMF to the reaction mixture.
-
Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (1 atm) using a balloon.
-
Heat the reaction mixture to 110 °C and stir for 7 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture is then subjected to a standard aqueous workup and the product is purified by column chromatography on silica gel.
Quantitative Data:
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| o-Halobiaryl | Pd(OAc)₂ | PCy₃ | Cs Pivalate | DMF | 110 | 7 | High |
Preparation of this compound-Promoted Aryl Borate
This protocol is based on a patented procedure.
Materials:
-
Halogenated aromatic hydrocarbon (e.g., 4-bromobiphenyl) (10 mmol)
-
Bis(pinacolato)diboron (25 mmol)
-
This compound (11 mmol)
-
Palladium acetate (Pd(OAc)₂) (0.5 mmol)
-
Triphenylphosphine (PPh₃) (1 mmol)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a nitrogen-purged flask, dissolve the halogenated aromatic hydrocarbon (2.33 g of 4-bromobiphenyl) and bis(pinacolato)diboron (6.35 g) in 50 mL of anhydrous 1,4-dioxane.
-
In a separate flask, dissolve this compound (2.57 g), palladium acetate (113 mg), and triphenylphosphine (262 mg) in 30 mL of anhydrous 1,4-dioxane.
-
Add the solution from step 2 to the solution from step 1.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Upon completion, the reaction mixture is cooled and then purified by silica gel column chromatography to yield the aryl borate. The reported yield is over 92% with a purity of 97%.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to optimizing conditions and expanding the scope of these transformations.
Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls
The proposed mechanism involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, insertion of carbon monoxide, and subsequent intramolecular C-H activation and reductive elimination to form the fluoren-9-one product and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle for fluoren-9-one synthesis.
Experimental Workflow for Aryl Borate Preparation
The following diagram illustrates the key steps in the laboratory preparation of aryl borates using this compound.
Caption: Workflow for aryl borate synthesis.
General Mechanism for Palladium-Catalyzed C-H Arylation
The C-H arylation process, where this compound often serves as a crucial base, generally proceeds through a concerted metalation-deprotonation (CMD) pathway.
Caption: C-H arylation via a CMD pathway.
Conclusion
This compound is a highly effective and versatile reagent in contemporary organic synthesis, particularly in palladium-catalyzed transformations. Its unique properties offer advantages in achieving high yields and selectivities in the synthesis of complex organic molecules. The detailed protocols and mechanistic diagrams provided in this guide are intended to empower researchers to confidently and effectively apply this compound in their synthetic strategies, ultimately advancing the fields of drug discovery and materials science.
References
Solubility of Cesium Pivalate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium pivalate (CsOPiv), the cesium salt of pivalic acid, is a versatile organic base increasingly utilized in palladium-catalyzed cross-coupling and carbonylation reactions.[1][2] Its efficacy in these applications is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in various organic solvents, details a general experimental protocol for its quantitative determination, and illustrates its role in a common catalytic cycle. While specific quantitative solubility data remains elusive in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination.
Solubility Profile of this compound
This compound's solubility is dictated by the ionic character of the cesium-carboxylate bond and the nonpolar nature of the tert-butyl group. This dual nature leads to a nuanced solubility profile across different classes of organic solvents.
Qualitative Solubility Observations:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): this compound exhibits good to intermediate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] This is attributed to the effective solvation of the large, soft cesium cation by these solvents. The "cesium effect," which posits that cesium salts in such solvents are highly dissociated, rendering the anion more reactive, is well-documented for other cesium carboxylates and is likely applicable to this compound.
-
Polar Protic Solvents (e.g., Ethanol): The compound demonstrates high solubility in polar protic solvents such as ethanol.[3]
-
Nonpolar Organic Solvents: Due to its ionic nature, this compound has limited solubility in nonpolar organic solvents.[3]
-
Ethereal Solvents (e.g., THF): While specific data is unavailable, solubility in solvents like tetrahydrofuran (THF) is expected to be moderate, likely increasing with temperature.
-
Aqueous Solubility: For reference, the quantitative solubility in aqueous solutions is reported as 2.82 mg/mL, which corresponds to a 0.012 M concentration.[3]
Temperature Dependence:
The solubility of this compound in organic solvents is expected to increase with elevated temperatures, a typical behavior for ionic compounds.[3]
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility (at 25 °C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Often used in reactions involving cesium salts due to good solvating power for the cesium cation. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Similar to DMSO, it is a common solvent for reactions utilizing this compound as a base. |
| Tetrahydrofuran (THF) | C₄H₈O | Ethereal | Sparingly Soluble | Solubility is expected to be limited but may be sufficient for certain catalytic applications, potentially increasing with heat. |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Insoluble | As a nonpolar solvent, it is not expected to be a suitable solvent for dissolving significant quantities of this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Sparingly Soluble | Limited solubility is expected due to the ionic nature of the salt. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble | While polar, its solvating power for cesium salts can be lower than that of DMSO or DMF. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | High solubility is reported, likely due to hydrogen bonding and ion-dipole interactions.[3] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of this compound solubility in an organic solvent. This method is based on creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound (anhydrous)
-
Organic solvent of interest (anhydrous)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or stirring plate
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed glass sample vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation:
-
Add an excess amount of anhydrous this compound to a vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume (e.g., 5.0 mL) of the anhydrous organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The solid phase should be present throughout this period.
-
-
Sample Extraction:
-
Once equilibrated, allow the solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed glass sample vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation:
-
Place the sample vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).
-
Continue heating until a constant weight of the dried residue is achieved.
-
-
Calculation:
-
Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100
-
Application in Catalysis: A Workflow Visualization
This compound is frequently employed as a base in palladium-catalyzed C-H activation and cross-coupling reactions. Its solubility in the reaction solvent is critical for the efficiency of the catalytic cycle. Below is a generalized workflow for such a reaction.
Caption: Generalized workflow for a Pd-catalyzed C-H activation/cross-coupling reaction using this compound.
Conclusion
While the qualitative solubility of this compound in polar organic solvents is well-established and underpins its utility in organic synthesis, a significant gap exists in the availability of precise quantitative data. This guide serves to consolidate the current understanding and provides a practical framework for researchers to determine these values for their specific systems. The continued investigation into the physicochemical properties of this compound will undoubtedly enhance its application in the development of novel and efficient chemical transformations.
References
Cesium Pivalate: A Comprehensive Technical Guide to its Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium pivalate (Cs(O₂CC(CH₃)₃)), also known as cesium 2,2-dimethylpropanoate, is a specialty cesium carboxylate salt. Its utility in organic synthesis, particularly as a base in palladium-catalyzed cross-coupling reactions, is well-documented. A thorough understanding of its physical and thermal properties is paramount for its effective and safe use in various research and development applications. This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, supported by a summary of available data and generalized experimental protocols for its characterization.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉CsO₂ | [1][2] |
| Molecular Weight | 234.03 g/mol | [1][2] |
| CAS Number | 20442-70-0 | [1][2] |
| Appearance | White to off-white powder or crystals | [3] |
Thermal Properties: Melting Point and Stability
The thermal behavior of this compound is characterized by a distinct melting point and a higher decomposition temperature.
Quantitative Data Summary
| Parameter | Temperature Range (°C) | Notes | Source(s) |
| Melting Point | 344 - 348 | [3][4] | |
| Decomposition Temperature | 610 (dec.) | Literature value | [5] |
| Decomposition Temperature | 682 | Literature value | [5] |
dec. = decomposition
Experimental Protocols for Thermal Analysis
While specific experimental data for the thermal analysis of this compound is not extensively published in readily available literature, the following represents a standard methodology for determining the melting point and thermal stability of organic salts using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] This method is ideal for accurately determining the melting point of a substance.
Objective: To determine the onset temperature and the peak of the endothermic transition corresponding to the melting of this compound.
Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum or other inert sample pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Reference: An empty, sealed pan of the same type is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 300 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 400 °C).
-
-
Data Analysis: The melting point is determined from the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the temperature at which this compound begins to decompose and to identify the stages of mass loss.
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace.
Experimental Procedure:
-
Sample Preparation: Place a precisely weighed sample of this compound (10-20 mg) into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup:
-
Position the sample pan in the furnace of the TGA instrument.
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a defined flow rate (e.g., 20-50 mL/min) to provide a non-reactive environment.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature, well above the expected decomposition point (e.g., 800 °C), at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of a significant mass loss indicates the beginning of decomposition. The temperatures at which 5% or 10% mass loss occurs are often reported as indicators of thermal stability.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.
Caption: Workflow for determining the melting point and thermal stability of this compound.
Conclusion
This compound is a thermally stable compound with a high melting point in the range of 344-348 °C. Its decomposition occurs at significantly higher temperatures. The standardized methods of Differential Scanning Calorimetry and Thermogravimetric Analysis are essential for verifying these thermal properties, ensuring consistent quality and safe handling in its various applications. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this versatile reagent.
References
- 1. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. sump4.com [sump4.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Preparation of High-Purity Cesium Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity Cesium Pivalate (Cs(O₂CC(CH₃)₃)). This compound is a versatile organic salt that serves as a valuable reagent in various chemical transformations, particularly in the pharmaceutical and agrochemical industries. Its utility as a strong, soluble base in organic solvents makes it a crucial component in catalysis and the synthesis of complex organic molecules.[1] This document outlines a representative synthetic protocol, purification methods, and analytical techniques for ensuring the high purity required for demanding applications.
Physicochemical Properties
This compound, also known as Cesium 2,2-dimethylpropanoate or Cesium trimethylacetate, is a white, crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₉CsO₂ | [1][2] |
| Molecular Weight | 234.03 g/mol | [1][2] |
| CAS Number | 20442-70-0 | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 344 - 348 °C | [1] |
| Purity (Commercial) | ≥ 95% | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through an acid-base neutralization reaction between a cesium base and pivalic acid. The most common and straightforward laboratory-scale synthesis involves the reaction of Cesium Carbonate (Cs₂CO₃) with pivalic acid. This method is advantageous due to the readily available starting materials and the formation of water and carbon dioxide as the only byproducts, which are easily removed.
An alternative, though less common, route involves the use of Cesium Hydroxide (CsOH). While this reaction is also a direct neutralization, Cesium Hydroxide is more hygroscopic and corrosive than Cesium Carbonate, requiring more stringent handling procedures.
Experimental Protocol: Synthesis from Cesium Carbonate and Pivalic Acid
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Cesium Carbonate (Cs₂CO₃), 99.9% purity
-
Pivalic Acid ((CH₃)₃CCOOH), 99% purity
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Filter paper
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Cesium Carbonate (e.g., 32.58 g, 0.1 mol) in 200 mL of anhydrous Tetrahydrofuran (THF).
-
Addition of Pivalic Acid: While stirring, slowly add a solution of Pivalic Acid (e.g., 20.43 g, 0.2 mol) in 50 mL of THF to the Cesium Carbonate suspension. The addition should be done portion-wise to control the effervescence of carbon dioxide.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 66 °C) and maintain for 4-6 hours, or until the evolution of CO₂ ceases and all the Cesium Carbonate has reacted. The reaction mixture should become a clear, homogeneous solution.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the THF using a rotary evaporator.
-
Isolation of Crude Product: The resulting white solid is the crude this compound.
Purification of this compound
To achieve high purity, the crude this compound should be purified, typically by recrystallization. The choice of solvent is critical for effective purification. A suitable solvent should dissolve the this compound at elevated temperatures but have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution.
Experimental Protocol: Recrystallization
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and diethyl ether is often effective for recrystallizing carboxylate salts.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 80-100 °C to a constant weight to remove any residual solvent.
Characterization and Purity Analysis
The purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| Titration | To determine the assay (purity) of the salt. | A titration with a standardized acid (e.g., HCl) can be used to determine the molar equivalence of the pivalate. |
| ¹H NMR | To confirm the presence of the pivalate anion and the absence of organic impurities. | A single sharp singlet around 1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | To confirm the carbon skeleton of the pivalate anion. | Signals corresponding to the quaternary carbon, the methyl carbons, and the carboxylate carbon. |
| FTIR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. |
| Elemental Analysis | To determine the elemental composition (C, H) and confirm the empirical formula. | The experimentally determined percentages of Carbon and Hydrogen should be in close agreement with the theoretical values for C₅H₉CsO₂. |
Diagrams
Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Logical Relationship of Components
Caption: Logical relationship of reactants and products in the synthesis of this compound.
Safety Considerations
-
Cesium Carbonate and Pivalic Acid: Both should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Solvents: Tetrahydrofuran, ethanol, and diethyl ether are flammable. All heating should be conducted using a heating mantle, and no open flames should be present.
-
This compound: The product is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis and purification of high-purity this compound can be reliably achieved through the neutralization of Cesium Carbonate with pivalic acid, followed by recrystallization. The detailed protocols and analytical methods provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the preparation of high-quality this compound for its various applications. The use of appropriate analytical techniques is crucial to verify the purity of the final product and ensure its suitability for sensitive downstream applications.
References
A Technical Guide to Cesium Pivalate: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cesium pivalate (Cs(O₂CC(CH₃)₃)), a specialty chemical compound valued in organic synthesis and catalysis. This document details its physicochemical properties, expected characterization data, standardized experimental protocols for its analysis, and a visualization of its role in common synthetic workflows.
Physicochemical Properties
This compound is the cesium salt of pivalic acid. It is an organic base recognized for its high solubility in many organic solvents, stability, and efficacy in facilitating a variety of chemical transformations.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉CsO₂ | [1] |
| Molecular Weight | 234.03 g/mol | [1] |
| CAS Number | 20442-70-0 | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 344-348 °C | [2][3] |
| Synonyms | Cesium 2,2-dimethylpropanoate, Cesium trimethylacetate | [2] |
| Purity | Typically ≥97% | [4][5] |
Characterization Data
While extensive, peer-reviewed spectral datasets for this compound are not widely published, its structure allows for the prediction of characteristic signals in common analytical techniques. The following table summarizes the expected data based on its molecular structure, comprising a cesium cation and a pivalate anion.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet at δ ≈ 1.2 ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Three distinct signals: a signal for the three equivalent methyl carbons (CH₃) at δ ≈ 27 ppm, a signal for the quaternary carbon (C(CH₃)₃) at δ ≈ 39 ppm, and a signal for the carboxylate carbon (COO⁻) at δ ≈ 185 ppm. |
| FT-IR | Strong asymmetric and symmetric carboxylate (COO⁻) stretching bands in the 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹ regions, respectively. C-H stretching bands from the methyl groups will appear just below 3000 cm⁻¹. |
| Mass Spectrometry | As an ionic salt, analysis of the intact compound is difficult. Analysis of the pivalate anion in negative ion mode would show a peak at m/z 101.07. PubChem lists a GC-MS spectrum for the compound.[6] |
| Thermal Analysis | DSC: An endothermic peak corresponding to its melting point between 344-348 °C. TGA: Thermally stable with no significant mass loss until high temperatures, at which point it will undergo decomposition. |
Experimental Protocols for Characterization
The following are detailed, standardized methodologies for obtaining the characterization data described above.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a ¹H frequency of at least 400 MHz. The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 16 ppm, centered at 6 ppm, is sufficient. Typically, 16-32 scans are adequate for a high-quality spectrum due to the simplicity of the expected signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-250 ppm is standard. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds may be necessary to obtain a good signal-to-noise ratio, particularly for the carboxylate carbon.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Sample Preparation (KBr Pellet Method): Dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove moisture. Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Collection: Place no sample in the spectrometer and collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Instrument Calibration: Calibrate the thermogravimetric analyzer (TGA) and differential scanning calorimeter (DSC) for mass, temperature, and heat flow using appropriate standards (e.g., Indium for temperature and enthalpy calibration).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an inert sample pan (e.g., aluminum or platinum).[7]
-
TGA Protocol: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert nitrogen atmosphere (purge rate of 50-100 mL/min). Record the mass loss as a function of temperature.[7]
-
DSC Protocol: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to ~375 °C (above its melting point) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to the sample relative to the reference.[7]
Application Workflow: Role in Pd-Catalyzed Cross-Coupling
This compound is frequently employed as a base in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][8][9] Its solubility in organic solvents and its non-nucleophilic basicity are advantageous.[1] The pivalate anion can also act as a ligand or additive that promotes key steps in the catalytic cycle. The diagram below illustrates a generalized workflow for a cross-coupling reaction where this compound serves as the base.
References
- 1. 特戊酸铯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fpe.umd.edu [fpe.umd.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Cesium Pivalate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety protocols for Cesium pivalate, a commonly used organic base in palladium-catalyzed cross-coupling and carbonylation reactions.
Chemical and Physical Properties
This compound, also known as Cesium 2,2-dimethylpropanoate, is a white crystalline powder. A summary of its key physical and chemical properties is presented below.
| Property | Value | References |
| CAS Number | 20442-70-0 | [1][2] |
| Molecular Formula | C5H9O2Cs | [2][3] |
| Molecular Weight | 234.03 g/mol | [2][4] |
| Appearance | White powder or crystal | [3][5] |
| Melting Point | 344-348 °C | [2][3] |
| Purity | ≥ 95% - 98% | [2][3] |
| Solubility | Soluble in organic solvents | [2][6] |
| Hygroscopicity | Hygroscopic | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4]
| Hazard Classification | GHS Code | Description | References |
| Skin Irritation | H315 | Causes skin irritation | |
| Serious Eye Irritation | H319 | Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [4][7] |
| Signal Word | Warning | [4] |
It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No data is available regarding its acute oral, dermal, or inhalation toxicity, nor its carcinogenic, mutagenic, or reproductive effects.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. The hazard classifications are based on aggregated data from suppliers and regulatory bodies.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:
| PPE Type | Specification | References |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is recommended. | [4] |
Handling Procedures
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store at room temperature.[3]
-
Due to its hygroscopic nature, protect from moisture.[5]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate action is necessary.
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste material should be disposed of in an approved waste disposal plant.
Visualized Workflows
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.
Safe handling workflow for this compound.
First aid response to this compound exposure.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound 98 20442-70-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 98 20442-70-0 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. Buy this compound | 20442-70-0 [smolecule.com]
- 7. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of Cesium Pivalate: A Technical Guide
Introduction
Cesium pivalate (Cs(O₂CC(CH₃)₃)) is a salt of cesium and pivalic acid. It is recognized for its utility as a reagent in organic synthesis and catalysis, particularly in palladium-catalyzed cross-coupling and carbonylation reactions due to its solubility in organic solvents.[1] As with any chemical compound used in research and development, a thorough understanding of its spectroscopic and spectrometric properties is crucial for its identification, purity assessment, and the elucidation of its role in chemical transformations. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for NMR studies of this compound are ¹H, ¹³C, and ¹³³Cs. While specific experimental data for this compound is not widely published, reliable predictions can be made based on the well-characterized spectra of pivalic acid and the known properties of the cesium ion.
Predicted ¹H NMR Data
The ¹H NMR spectrum of the pivalate anion is expected to be very simple, consisting of a single sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. The chemical shift will be similar to that of pivalic acid.
| Predicted ¹H NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ) in ppm |
| (CH ₃)₃CCOO⁻ | ~1.2 |
| Splitting Pattern | Singlet (s) |
| Integration | 9H |
Note: The exact chemical shift can vary depending on the solvent and concentration. The value presented is a typical approximation.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of the pivalate anion will show two distinct signals corresponding to the quaternary carbonyl carbon and the nine equivalent methyl carbons.
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ) in ppm |
| (C H₃)₃CCOO⁻ | ~27 |
| (CH₃)₃C COO⁻ | ~39 |
| (CH₃)₃CC OO⁻ | ~185 |
Note: Chemical shifts are predicted and can vary with solvent and experimental conditions.
Predicted ¹³³Cs NMR Data
Cesium has one NMR-active nucleus, ¹³³Cs, which is 100% naturally abundant and has a spin of 7/2.[2] While it is a quadrupolar nucleus, its low quadrupole moment often results in narrow signals, especially in symmetric environments.[2] The chemical shift of ¹³³Cs is sensitive to its coordination environment.
| Predicted ¹³³Cs NMR Data for this compound | |
| Expected Chemical Shift Range (δ) in ppm | -30 to 130 |
| Reference Compound | 0.1 M CsNO₃ in D₂O |
Note: The specific chemical shift will depend on the solvent and the extent of ion pairing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature will be the absorption bands of the carboxylate group.
| Expected IR Absorption Bands for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (from tert-butyl group) | 2850-3000 |
| Asymmetric COO⁻ stretching | 1550-1610 |
| Symmetric COO⁻ stretching | 1400-1450 |
| C-C stretching | 1100-1300 |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid-state packing effects).
Mass Spectrometry (MS)
Mass spectrometry of ionic compounds like this compound can be challenging but provides valuable information about the molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for analyzing such salts.
| Expected Mass Spectrometry Data for this compound (Positive Ion Mode ESI-MS) | |
| m/z | Assignment |
| 235.0 | [Cs(O₂CC(CH₃)₃) + H]⁺ or [Cs]⁺ + pivalic acid adduct |
| 367.0 | [Cs₂(O₂CC(CH₃)₃)]⁺ |
| 133.0 | [Cs]⁺ |
| Expected Mass Spectrometry Data for this compound (Negative Ion Mode ESI-MS) | |
| m/z | Assignment |
| 101.1 | [(CH₃)₃CCOO]⁻ |
Note: The observed ions and their relative intensities can vary significantly depending on the ionization source conditions and the solvent system used.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry vial.[3][4]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[5]
-
The final volume in the NMR tube should be approximately 4-5 cm in height.[4]
-
Cap the NMR tube and label it appropriately.
-
-
¹H and ¹³C NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
¹³³Cs NMR Acquisition:
-
Tune the NMR probe to the ¹³³Cs frequency.
-
Use an external reference standard, such as a sealed capillary containing 0.1 M CsNO₃ in D₂O.[6]
-
Acquire the ¹³³Cs NMR spectrum. Due to the wide chemical shift range, ensure a sufficient spectral width is used.
-
IR Spectroscopy Sample Preparation and Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.[7]
-
In an agate mortar and pestle, grind a small amount of KBr (approximately 100-200 mg) to a fine powder.[8]
-
Add a very small amount of this compound (approximately 1-2 mg) to the KBr powder.[8]
-
Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.[9]
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[7][9]
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray, such as a mixture of methanol and water.
-
To aid ionization, a small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to the solvent.
-
-
Mass Spectrum Acquisition:
-
Set up the mass spectrometer with the electrospray ionization source.
-
Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[10]
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable ion signal.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (133Cs) Cesium NMR [chem.ch.huji.ac.il]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Periodic Table: Caesium NMR [imserc.northwestern.edu]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. m.youtube.com [m.youtube.com]
- 10. waters.com [waters.com]
Methodological & Application
Application Notes and Protocols for Cesium Pivalate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Cesium Pivalate (CsOPiv) as a base in various palladium-catalyzed cross-coupling reactions. The unique properties of the pivalate anion, in combination with the cesium cation, offer distinct advantages in terms of reactivity and selectivity, particularly in challenging C-H activation and cross-coupling reactions.
Introduction: The Role of this compound
This compound has emerged as a highly effective base in palladium-catalyzed cross-coupling reactions. Its utility stems from the synergistic effect of the bulky and weakly coordinating pivalate anion and the large, soft cesium cation. The pivalate anion is believed to play a crucial role in the catalytic cycle, particularly in facilitating the C-H bond cleavage step through a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the carboxylate assists in the deprotonation of a C-H bond in a single transition state, avoiding the formation of a formal metal hydride species. This mechanism is often lower in energy compared to other pathways, especially for high-valent, late transition metals like Palladium(II).
The "cesium effect" further enhances reactivity, which is often attributed to the high solubility of cesium salts in organic solvents and the ability of the large Cs+ cation to stabilize anionic intermediates and transition states in the catalytic cycle.
Key Applications and Comparative Data
This compound has demonstrated superior performance in several key palladium-catalyzed cross-coupling reactions compared to other common inorganic and organic bases. The following tables summarize quantitative data from various studies, highlighting the efficacy of different bases.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of base is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.
Table 1: Comparison of Bases in a Representative Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 95 | [1] |
| 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [2] |
| 3 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 | [2] |
| 4 | K₃PO₄ | Toluene | 110 | 16 | 92 | [3] |
| 5 | Et₃N | THF | 66 | 24 | 65 | [2] |
Note: While a direct comparison with this compound was not available in a single dataset, the high performance of Cesium Carbonate is indicative of the "cesium effect". This compound is often employed in more specialized Suzuki-Miyaura couplings, particularly those involving C-H activation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds by coupling amines with aryl halides. The base in this reaction is crucial for the deprotonation of the amine, enabling its coordination to the palladium center.
Table 2: Comparison of Bases in a Representative Buchwald-Hartwig Amination
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 | [4] |
| 2 | NaOtBu | Toluene | 100 | 18 | 88 | [4] |
| 3 | K₃PO₄ | Toluene | 100 | 18 | 85 | [5] |
| 4 | K₂CO₃ | DMF | 110 | 24 | 75 | [6] |
| 5 | LiHMDS | THF | 80 | 12 | 89 | [5] |
Note: Similar to the Suzuki coupling, Cesium Carbonate demonstrates excellent performance. This compound can be a valuable alternative, especially when milder conditions are required or when substrate compatibility is a concern.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.
Table 3: Comparison of Bases in a Representative Heck Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOAc | DMF | 100 | 16 | 88 | [7] |
| 2 | Et₃N | Acetonitrile | 80 | 12 | 85 | [8] |
| 3 | Na₂CO₃ | DMA | 120 | 24 | 78 | [7] |
| 4 | K₂CO₃ | NMP | 120 | 18 | 82 | [9] |
| 5 | Proton Sponge | Toluene | 110 | 24 | 70 | [9] |
Note: While data for this compound in standard Heck reactions is less common, its role in related C-H activation/alkenylation reactions suggests its potential utility, particularly for promoting reactivity and selectivity.
Sonogashira Coupling
The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide. It typically requires a base to deprotonate the alkyne, forming a copper acetylide in the presence of a co-catalyst. In copper-free variants, a suitable base is still necessary.
Table 4: Comparison of Bases in a Representative Sonogashira Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Et₃N | THF | 60 | 6 | 95 | [10] |
| 2 | Piperidine | DMF | 80 | 8 | 92 | [11] |
| 3 | Cs₂CO₃ | Toluene | 100 | 12 | 88 | [12] |
| 4 | K₂CO₃ | Acetonitrile | 80 | 10 | 85 | [13] |
| 5 | DBU | DMSO | 90 | 12 | 80 | [14] |
Note: While amine bases are common in Sonogashira couplings, inorganic bases like Cesium Carbonate have been shown to be effective, particularly in copper-free protocols.[12] this compound could offer advantages in specific substrate combinations where a milder, non-nucleophilic base is preferred.
Mechanistic Insights and Visualizations
The efficacy of this compound is closely linked to its role in the catalytic cycle, particularly in the C-H activation step. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: The role of the pivalate anion in the Concerted Metalation-Deprotonation (CMD) mechanism.
Experimental Protocols
The following are general, representative protocols for various palladium-catalyzed cross-coupling reactions using a cesium-based system. Note: These are starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure using Cesium Carbonate and can be modified for this compound.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
This compound (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and this compound.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for use with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
This compound (1.5 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the aryl halide, palladium precatalyst, ligand, and this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
General Protocol for Heck Reaction
This is a generalized protocol for a Heck reaction; the base can be substituted with this compound, which may require optimization of reaction conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%)
-
This compound (2.0 equiv)
-
DMF or DMA (anhydrous)
Procedure:
-
To a Schlenk flask under inert atmosphere, add the aryl halide, palladium acetate, triphenylphosphine, and this compound.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to 100-140 °C.
-
After completion (monitored by TLC or GC-MS), cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is adapted for a copper-free Sonogashira reaction where this compound can be used as the base.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
This compound (2.0 equiv)
-
Toluene or DMF (anhydrous)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, and this compound.
-
Add the anhydrous solvent, followed by the terminal alkyne.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction until completion by TLC or GC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography.
Conclusion
This compound is a valuable and often superior base for a range of palladium-catalyzed cross-coupling reactions. Its effectiveness is attributed to the cooperative effects of the cesium cation and the pivalate anion, which facilitates key steps in the catalytic cycle, particularly through the Concerted Metalation-Deprotonation mechanism. The provided protocols offer a starting point for the application of this compound in synthesis, with the potential for improved yields and milder reaction conditions, making it an attractive choice for researchers in academia and industry.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cesium Pivalate in Perovskite Solar Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. Environmental factors such as moisture and heat can lead to rapid degradation of the perovskite material, diminishing device performance over time. Recent advancements have highlighted the use of cesium-containing compounds to enhance the intrinsic stability of the perovskite crystal lattice. Among these, cesium pivalate (also known as cesium trimethylacetate) has emerged as a promising multifunctional additive and surface passivator. Its unique chemical structure allows it to address key degradation pathways, leading to significantly improved thermal and moisture stability in perovskite solar cells.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of high-efficiency, stable perovskite solar cells. The information is compiled from recent scientific literature to guide researchers in applying this novel stabilization strategy.
Mechanism of Action
This compound contributes to the stabilization of perovskite solar cells through a multi-pronged approach, primarily by passivating defects at the surface and within the bulk of the perovskite film. The pivalate anion (trimethylacetate) and the cesium cation (Cs⁺) act synergistically to mitigate common degradation pathways.
The Cs⁺ cation can effectively fill A-site vacancies in the perovskite crystal lattice, a common type of defect that can act as a non-radiative recombination center and an initiation site for degradation. The carboxylate group (RCOO⁻) of the pivalate anion can passivate positively charged defects, such as halide vacancies and undercoordinated lead ions (Pb²⁺), which are prevalent at the perovskite surface and grain boundaries. This dual-passivation strategy effectively reduces trap states, leading to improved charge carrier dynamics and overall device performance.
Furthermore, the bulky tert-butyl group of the pivalate anion can provide a hydrophobic "umbrella," shielding the perovskite surface from ambient moisture, a key trigger for degradation.
Below is a diagram illustrating the proposed passivation mechanism of this compound at the perovskite surface.
Caption: Mechanism of defect passivation at the perovskite surface by this compound.
Experimental Protocols
The following protocols are derived from published research and provide a general framework for incorporating this compound into perovskite solar cell fabrication. Researchers should optimize these protocols for their specific perovskite compositions and device architectures.
Protocol 1: this compound as an Additive in the Perovskite Precursor Solution
This protocol is adapted from a study employing cesium trimethylacetate (this compound) as a multifunctional additive in an all-inorganic CsPbI₂.₈₄Br₀.₁₆ perovskite solar cell.
Materials:
-
This compound (Cesium Trimethylacetate, CsTa)
-
Perovskite precursors (e.g., PbI₂, PbBr₂, CsI)
-
Solvents (e.g., DMF, DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Electron Transport Layer (ETL) materials (e.g., SnO₂)
-
Hole Transport Layer (HTL) materials (e.g., Spiro-OMeTAD)
-
Metal contact (e.g., Gold)
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to depositing the ETL.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact SnO₂ layer onto the cleaned FTO substrates via spin-coating or other suitable methods.
-
Anneal the SnO₂-coated substrates at the recommended temperature (e.g., 150 °C).
-
-
Perovskite Precursor Solution Preparation:
-
Prepare the desired perovskite precursor solution (e.g., for CsPbI₂.₈₄Br₀.₁₆) by dissolving the stoichiometric amounts of PbI₂, PbBr₂, and CsI in a mixture of DMF and DMSO.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol).
-
Add the this compound stock solution to the perovskite precursor solution to achieve the desired final concentration. The optimal concentration should be determined experimentally, but a starting point could be in the range of 1-5 mol% relative to the lead content.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution containing this compound onto the ETL-coated substrates using a one-step spin-coating method.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite films at a specific temperature and duration (e.g., 150 °C for 10 minutes) to promote grain growth and remove residual solvents.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Deposit the HTL (e.g., Spiro-OMeTAD solution) onto the perovskite film via spin-coating.
-
Finally, thermally evaporate the metal back contact (e.g., gold) to complete the device.
-
Protocol 2: this compound for Surface Passivation of Perovskite Quantum Dots
This protocol is based on research that utilized this compound for the surface passivation of FAPbI₃ perovskite quantum dots (PQDs).
Materials:
-
FAPbI₃ Perovskite Quantum Dot (PQD) solution
-
This compound
-
Anti-solvents with varying polarities (for ligand exchange)
-
Substrates for device fabrication
Procedure:
-
Perovskite Quantum Dot (PQD) Film Deposition:
-
Deposit the FAPbI₃ PQD solution onto the substrate using spin-coating to form a solid film.
-
-
Ligand Exchange and Passivation:
-
Prepare a passivation solution by dissolving this compound in a suitable anti-solvent. The choice of anti-solvent is critical as it influences the ligand exchange process at the surface of the PQDs.
-
Treat the freshly deposited PQD film with the this compound-containing anti-solvent. This step removes the original long-chain organic ligands from the PQD surface and replaces them with pivalate anions and Cs⁺ cations.
-
The duration and method of treatment (e.g., dipping or spin-coating the passivation solution) should be optimized.
-
-
Device Completion:
-
Proceed with the deposition of subsequent layers (HTL and metal electrode) as described in Protocol 1 to fabricate the final solar cell device.
-
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound (trimethylacetate) to showcase its impact on perovskite solar cell performance and stability.
Table 1: Photovoltaic Performance of CsPbI₂.₈₄Br₀.₁₆ Solar Cells with and without Cesium Trimethylacetate (CsTa) Additive
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (without CsTa) | 1.18 | 17.55 | 77.3 | 16.01 |
| With CsTa | 1.21 | 17.82 | 79.5 | 17.15 |
Table 2: Stability of CsPbI₂.₈₄Br₀.₁₆ Solar Cells with and without Cesium Trimethylacetate (CsTa) Additive
| Additive | Stability Condition | Initial PCE (%) | PCE after Stress (%) | Retention (%) |
| Control (without CsTa) | 85 °C, N₂ atmosphere, 100 h | 16.01 | ~50% of initial | ~50 |
| With CsTa | 85 °C, N₂ atmosphere, 100 h | 17.15 | >80% of initial | >80 |
| Control (without CsTa) | Ambient air (40-50% RH), 500 h | 16.01 | ~20% of initial | ~20 |
| With CsTa | Ambient air (40-50% RH), 500 h | 17.15 | ~70% of initial | ~70 |
Note: The exact values in Table 2 are interpreted from graphical data in the source and are presented to illustrate the trend.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for fabricating a perovskite solar cell with this compound as an additive.
Caption: A generalized workflow for fabricating perovskite solar cells using this compound.
Conclusion
The incorporation of this compound as an additive or surface passivating agent represents a promising strategy for enhancing the stability of perovskite solar cells against both thermal and moisture-induced degradation. The dual functionality of the cesium cation and the pivalate anion effectively passivates key defects within the perovskite material, leading to improved device performance and longevity. The experimental protocols provided herein offer a starting point for researchers to explore the benefits of this compound in their own perovskite solar cell systems. Further optimization of the concentration and application method of this compound is encouraged to unlock the full potential of this stabilization approach.
Application Notes and Protocols for Pivalates in Suzuki-Miyaura Coupling
A Clarification on the Role of Pivalates: Initial research indicates a common point of confusion regarding the role of "Cesium pivalate" in Suzuki-Miyaura coupling. The predominant application of pivalates in this context is not the use of this compound as a base, but rather the use of aryl pivalates as electrophilic coupling partners. This protocol, therefore, focuses on the well-established nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates with boronic acids. While various bases are employed in these reactions, including potassium phosphate (K₃PO₄), specific protocols detailing the use of this compound as a base are not widely documented in the scientific literature. One study noted a significant rate enhancement using potassium pivalate in Miyaura borylation, a related reaction.[1]
These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl pivalates with arylboronic acids, a significant advancement in carbon-carbon bond formation.[2][3]
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Traditionally, this reaction utilizes organohalides as electrophiles. However, the development of methods that employ more readily available and environmentally benign starting materials is of significant interest. Aryl pivalates, derived from phenols, have emerged as viable electrophiles in nickel-catalyzed Suzuki-Miyaura couplings.[2][3] This approach offers a valuable alternative to traditional methods, expanding the scope of accessible biaryl compounds.
The use of nickel catalysts is crucial for the activation of the relatively inert C-O bond in aryl pivalates.[3][4] These protocols have been shown to be tolerant of a wide range of functional groups on both the aryl pivalate and the boronic acid partner.[2][3]
Reaction Principle and Mechanism
The nickel-catalyzed Suzuki-Miyaura coupling of an aryl pivalate with a boronic acid follows a catalytic cycle analogous to the palladium-catalyzed version, but with key differences owing to the nature of the nickel catalyst and the aryl pivalate substrate.
Figure 1. Catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.
The key steps are:
-
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the aryl pivalate, cleaving the C-O bond to form an Ar-Ni(II)-OPiv complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the nickel center, displacing the pivalate group and forming an Ar-Ni(II)-Ar' complex.
-
Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated as the biaryl product, regenerating the Ni(0) catalyst.
Experimental Protocols
The following protocols are generalized from published procedures for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.[2][3]
3.1. General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates
Figure 2. General experimental workflow for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.
Materials:
-
Aryl pivalate (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Nickel(II) precatalyst (e.g., NiCl₂(PCy₃)₂) (5 mol%)
-
Ligand (if not part of the precatalyst, e.g., PCy₃) (10 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl pivalate, arylboronic acid, base, and ligand (if applicable).
-
Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the nickel(II) precatalyst followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data
The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of various aryl pivalates with arylboronic acids, adapted from the literature.[2][3]
| Entry | Aryl Pivalate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl pivalate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenyl pivalate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 3 | 4-Trifluoromethylphenyl pivalate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 4 | Naphthyl pivalate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 95 |
| 5 | Phenyl pivalate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 6 | Phenyl pivalate | 2-Methylphenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 75 |
Table 1. Representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.
Troubleshooting and Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the deactivation of the nickel catalyst.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction efficiency. Tricyclohexylphosphine (PCy₃) is commonly effective.
-
Base Strength: The base plays a crucial role in the transmetalation step. K₃PO₄ is a frequently used base, but others may be screened for optimal results.
-
Catalyst Loading: While 5 mol% is a common starting point, the catalyst loading can often be optimized for specific substrates.
Safety Information
-
Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Anhydrous solvents can be flammable. Handle with care and away from ignition sources.
-
The reaction is performed under an inert atmosphere, which can pose an asphyxiation hazard if not handled properly.
By following these protocols and considerations, researchers can effectively utilize aryl pivalates as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions for the synthesis of a diverse range of biaryl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Cesium Pivalate: A Versatile Reagent in Modern Organic Synthesis
Introduction
Cesium pivalate (CsOPiv), the cesium salt of pivalic acid, has emerged as a valuable and versatile reagent in organic synthesis. Its utility primarily stems from its properties as a soluble, sterically hindered organic base, which plays a crucial role in facilitating a variety of transition metal-catalyzed cross-coupling and C-H functionalization reactions. This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
This compound is a white to off-white powder with good solubility in many organic solvents, a key advantage over some inorganic bases.[1][2]
| Property | Value |
| CAS Number | 20442-70-0 |
| Molecular Formula | C₅H₉CsO₂ |
| Molecular Weight | 234.03 g/mol |
| Melting Point | 344-348 °C |
Handling and Storage: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.
Applications in Organic Synthesis
This compound has proven to be an effective reagent, primarily as a base, in a range of palladium-catalyzed reactions. Its bulky pivalate group can influence reaction selectivity and prevent undesired side reactions.
Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls
A significant application of this compound is in the synthesis of fluoren-9-ones through the palladium-catalyzed cyclocarbonylation of o-halobiaryls. This method is notable for its high yields and tolerance of both electron-donating and electron-withdrawing substituents.[1][4]
General Reaction Scheme:
Caption: Palladium-catalyzed cyclocarbonylation.
Experimental Protocol: Synthesis of 2-Methylfluoren-9-one [1]
-
Reagents and Solvent:
-
2-Iodo-4'-methylbiphenyl (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.06 mmol, 6 mol%)
-
This compound (1.2 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Carbon monoxide (CO) gas (1 atm, balloon)
-
-
Procedure: a. To a flame-dried Schlenk flask, add 2-iodo-4'-methylbiphenyl, palladium(II) acetate, tricyclohexylphosphine, and this compound. b. Evacuate and backfill the flask with carbon monoxide gas (repeat 3 times), then leave under a CO atmosphere (balloon). c. Add anhydrous DMF via syringe. d. Heat the reaction mixture to 110 °C and stir for 7 hours. e. After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired fluoren-9-one.
Quantitative Data: Synthesis of Substituted Fluoren-9-ones [1]
| Substrate (o-Iodobiphenyl derivative) | Product (Fluoren-9-one derivative) | Yield (%) |
| 4'-Methyl | 2-Methyl | 98 |
| 4'-Methoxy | 2-Methoxy | 95 |
| 4'-Chloro | 2-Chloro | 92 |
| 3'-Methyl | 3-Methyl | 96 |
Palladium-Catalyzed Carbonylative C(sp³)–H Activation
This compound is a key base in the domino reaction involving C(sp³)–H activation, 1,4-palladium shift, and subsequent amino- or alkoxycarbonylation. This powerful strategy allows for the synthesis of a variety of amides and esters bearing a β-quaternary carbon center.[2][5][6]
General Reaction Workflow:
Caption: Workflow for Carbonylative C-H Activation.
Experimental Protocol: Synthesis of N-Cyclohexyl-2,2-dimethyl-3-(o-tolyl)propanamide [6]
-
Reagents and Solvent:
-
1-(2-Bromobenzyl)-1,1-dimethylcyclopropane (0.2 mmol)
-
Cyclohexylamine (0.4 mmol, 2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 10 mol%)
-
This compound (0.4 mmol, 2 equiv)
-
o-Xylene (4 mL)
-
Carbon monoxide (CO) gas (1 atm, balloon)
-
-
Procedure: a. In a sealed tube, combine the aryl bromide, this compound, and Pd(PPh₃)₄. b. Evacuate and backfill the tube with carbon monoxide (repeat 3 times). c. Add o-xylene and cyclohexylamine via syringe. d. Seal the tube and heat the mixture at 140 °C for 18 hours. e. After cooling, the reaction mixture is purified directly by flash chromatography on silica gel.
Quantitative Data: Synthesis of Amides and Esters [6]
| Amine/Alcohol | Product | Yield (%) |
| Cyclohexylamine | N-Cyclohexyl amide | 85 |
| Morpholine | Morpholinyl amide | 78 |
| Benzyl alcohol | Benzyl ester | 75 |
| Methanol | Methyl ester | 65 |
Palladium-Catalyzed Mizoroki-Heck Reaction
This compound serves as an effective base in the Mizoroki-Heck reaction, which couples aryl halides with alkenes. Its solubility in organic solvents is advantageous in this transformation.[6]
General Reaction Scheme:
Caption: Mizoroki-Heck Reaction.
Experimental Protocol: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one [1]
-
Reagents and Solvent:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Benzalacetone (1.5 mmol, 219 mg)
-
This compound (2.0 mmol, 652 mg)
-
Pd(0)-NHC catalyst (1.5 mol%)
-
N,N-Dimethylformamide (DMF), degassed (1 mL)
-
-
Procedure: a. Flame-dry a Schlenk tube under vacuum and cool to room temperature under nitrogen. b. Add 4-iodoanisole, benzalacetone, and this compound under a stream of nitrogen. c. Cap the tube with a rubber septum and subject it to three cycles of vacuum and nitrogen. d. Prepare a solution of the Pd(0)-NHC catalyst in degassed DMF and inject it into the reaction tube. e. Heat the reaction mixture in a pre-heated oil bath at 80 °C. f. Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. g. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate. h. Purify the residue by column chromatography on silica gel.
Quantitative Data: Mizoroki-Heck Reaction of 4-Iodoanisole [1]
| Alkene | Product | Yield (%) |
| Benzalacetone | (E)-1-(4-methoxyphenyl)-4-phenylbut-2-en-1-one | 56 |
| (E)-Hept-3-en-2-one | (E)-4-(4-methoxyphenyl)hept-3-en-2-one | 58 |
Other Palladium-Catalyzed Reactions
This compound has also been employed as a base in other important palladium-catalyzed cross-coupling reactions, although detailed protocols specifically highlighting its use are less common in the initial literature survey. Its properties suggest it would be a suitable base in reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds between organoboranes and organic halides.[7][8]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds from aryl halides and amines.[9][10]
-
Sonogashira Coupling: For the coupling of terminal alkynes with aryl or vinyl halides.[11][12]
The general principles of these reactions involve an oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst. This compound's role as a base is to facilitate the deprotonation or transmetalation step.
Illustrative Catalytic Cycle (General Cross-Coupling):
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Conclusion
This compound is a highly effective and versatile organic base for a range of palladium-catalyzed transformations. Its solubility in organic solvents and the steric bulk of the pivalate anion offer distinct advantages in controlling reactivity and selectivity. The provided protocols and data demonstrate its utility in key C-C and C-H bond-forming reactions, making it a valuable tool for synthetic chemists in academia and industry. Further exploration of its application in other cross-coupling reactions is warranted and expected to yield efficient and selective synthetic methods.
References
- 1. Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls [organic-chemistry.org]
- 2. Synthesis of Amides and Esters by Palladium(0)-Catalyzed Carbonylative C(sp3 )-H Activation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. Synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Amides and Esters by Palladium(0)-Catalyzed Carbonylative C(sp3 )-H Activation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Pivalate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Cesium Pivalate (Cs(O₂C(CH₃)₃)) in materials science, with a particular focus on its emerging role in the development of advanced materials such as perovskite solar cells. While this compound is a versatile reagent in organic synthesis, its application in materials science is a growing area of interest, primarily leveraging the beneficial effects of the cesium cation on material stability and performance.[1]
Application in Perovskite Solar Cells
The incorporation of cesium ions (Cs⁺) into perovskite materials has been shown to significantly enhance the thermal stability and power conversion efficiency (PCE) of perovskite solar cells (PSCs).[2][3][4] While specific data for this compound is emerging, the effects of cesium doping are well-documented with other cesium salts like cesium iodide and cesium bromide. This compound serves as a soluble source of cesium in organic solvents, making it a candidate for inclusion in perovskite precursor solutions or for surface passivation treatments.[1]
Mechanism of Action
The primary roles of the cesium cation in the perovskite lattice are:
-
Structural Stabilization: The small ionic radius of Cs⁺ can help to stabilize the photoactive black phase of formamidinium (FA)-based perovskites, suppressing the formation of undesirable non-photoactive yellow phases.[5]
-
Defect Passivation: Cesium ions can fill cation vacancies at the surface and grain boundaries of the perovskite film. This reduces trap states that lead to non-radiative recombination of charge carriers, thereby improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[4]
-
Enhanced Thermal Stability: The incorporation of inorganic cesium enhances the thermal stability of the hybrid organic-inorganic perovskite structure.[2][3]
The pivalate anion, being a bulky organic ligand, may also contribute to surface passivation by coordinating with uncoordinated lead ions, similar to the function of oleate in Cesium Oleate treatments.[6] This can enhance the hydrophobicity of the perovskite surface, improving its resistance to moisture.[6]
Quantitative Performance Data
The following tables summarize the performance improvements observed in perovskite solar cells upon the incorporation of cesium. It is important to note that this data is for cesium doping in general (using various cesium salts) and serves as a benchmark for the potential impact of this compound.
Table 1: Effect of Cesium Doping on Perovskite Solar Cell Performance
| Cesium Content (mol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 0 | 1.05 | 20.16 | 69 | 14.10 | [7] |
| 2.5 | - | - | - | 15.04 | [7] |
| 5 | 1.05 | 21.08 | 75 | 15.57 | [7] |
| 7.5 | - | - | - | 15.37 | [7] |
| 10 | - | - | - | 20.00 | [5] |
Data from studies using Lead(II) Acetate-based perovskites and triple-cation perovskites.[5][7]
Table 2: Stability of Cesium-Containing Perovskite Solar Cells
| Device Composition | Stability Test Conditions | Performance Retention | Duration | Reference |
| Triple Cation (Cs/MA/FA) | Maximum power point tracking, full illumination, room temperature | ~85% of initial 21.1% PCE | 250 hours | [2][3] |
| Cesium Oleate Passivated | Ambient, ~55% RH, dark | 88% of initial PCE | 720 hours | [8] |
| Astaxanthin-treated CsSnI₃ | Inert conditions, storage | 90% of initial 10.5% PCE | 1000 hours | [9] |
Experimental Protocols
The following are generalized protocols for the incorporation of a cesium source, such as this compound, into perovskite solar cells. These protocols are based on established methods for other cesium salts and should be optimized for specific experimental conditions.
Protocol for Cesium Doping in Perovskite Precursor Solution
This protocol describes the preparation of a triple-cation (Cs/MA/FA) perovskite precursor solution.
Materials:
-
This compound (or another cesium source like CsI)
-
Formamidinium Iodide (FAI)
-
Methylammonium Bromide (MABr)
-
Lead Iodide (PbI₂)
-
Lead Bromide (PbBr₂)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare the triple-cation perovskite precursor solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v).
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Add the this compound stock solution to the main precursor solution to achieve the desired molar percentage of cesium (e.g., 5%).
-
Stir the final solution at room temperature for several hours before use.
-
Deposit the perovskite film by spin-coating the precursor solution onto a suitable substrate (e.g., FTO/SnO₂).
-
Anneal the film at a specified temperature (e.g., 100 °C) to crystallize the perovskite.
Protocol for Surface Passivation with a Cesium Salt Solution
This protocol outlines a post-deposition surface treatment of a perovskite film.
Materials:
-
Pre-fabricated perovskite film on a substrate
-
This compound
-
Anhydrous Isopropanol (IPA) or another suitable orthogonal solvent
Procedure:
-
Prepare a dilute solution of this compound in IPA (e.g., 1-10 mg/mL).
-
Spin-coat the this compound solution onto the pre-formed perovskite film.
-
Anneal the treated film at a moderate temperature (e.g., 70-100 °C) for a short duration (e.g., 5-10 minutes) to promote surface reaction and remove residual solvent.
-
Proceed with the deposition of the hole transport layer and top electrode.
Visualizations
Logical Workflow for Perovskite Solar Cell Fabrication with this compound
Caption: Workflow for fabricating a perovskite solar cell incorporating this compound.
Signaling Pathway for Perovskite Surface Passivation
Caption: Mechanism of perovskite surface defect passivation using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perovskite solar cells hit 21.1 percent efficiency and record reproducibility – Solar Fabric: Redefining Renewable Energy with Innovative Solar Textiles ! [solarfabric.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability and performance improvement of cesium tin halide perovskites with astaxanthin treatment - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cesium Pivalate-Mediated C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cesium pivalate in palladium-catalyzed C-H activation reactions. This methodology offers an efficient and direct approach for the formation of C-C bonds, particularly in the synthesis of complex organic molecules relevant to drug discovery and development.
Introduction
Carbon-hydrogen (C-H) bond activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds, streamlining synthetic routes and reducing waste. Palladium catalysis has emerged as a premier tool for these transformations. The use of carboxylate additives, particularly this compound (CsOPiv), has been shown to significantly promote these reactions, facilitating the key C-H cleavage step through a "Concerted Metalation-Deprotonation" (CMD) mechanism.[1][2][3][4] This protocol focuses on the practical application of this compound in palladium-catalyzed C-H activation for the arylation of heterocycles, a common transformation in medicinal chemistry.
The Role of this compound
This compound plays a crucial role in the catalytic cycle. The pivalate anion acts as a proton shuttle, facilitating the deprotonation of the C-H bond in the substrate.[1] This occurs in a concerted fashion with the metalation of the carbon by the palladium catalyst. This CMD pathway is generally considered to be the operative mechanism for a wide range of C-H activation reactions catalyzed by late transition metals.[1][2] The cesium cation is believed to enhance the reactivity, potentially by influencing the aggregation state of the catalyst or the solubility of the carboxylate base.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative palladium-catalyzed C-H arylation of a benzofuran derivative with an aryl bromide, a reaction of significant interest in the synthesis of biologically active compounds.[5][6][7][8]
General Procedure for Palladium-Catalyzed Direct Arylation of Benzofurans:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (CsOPiv)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) or a similar phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Benzofuran substrate
-
Aryl bromide coupling partner
-
Anhydrous, degassed dimethylacetamide (DMA) or a similar high-boiling polar aprotic solvent
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (e.g., silica gel for column chromatography).
Protocol:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), this compound (1.0-2.0 equivalents), and a base such as potassium carbonate (1.5-2.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reactants: Add the benzofuran substrate (1.0 equivalent) and the aryl bromide (1.0-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMA) to the reaction mixture to achieve a desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 100-150 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired arylated benzofuran.
Data Presentation: Substrate Scope
The this compound-mediated C-H activation methodology is applicable to a wide range of substrates. The following tables summarize representative quantitative data for the direct arylation of various heterocycles.
Table 1: Palladium-Catalyzed Direct Arylation of 2-Substituted Benzofurans with Various Aryl Bromides
| Entry | Benzofuran Substrate | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Ethylbenzofuran | 4-Bromoacetophenone | 3-(4-Acetylphenyl)-2-ethylbenzofuran | 85 |
| 2 | 2-Methylbenzofuran | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)-2-methylbenzofuran | 78 |
| 3 | 2-Phenylbenzofuran | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-2-phenylbenzofuran | 82 |
| 4 | Benzofuran | 4-Bromotoluene | 3-(p-Tolyl)benzofuran | 75 |
| 5 | 2-Butylbenzofuran | 1-Bromo-3-methoxybenzene | 2-Butyl-3-(3-methoxyphenyl)benzofuran | 88 |
Reaction conditions are based on general procedures and may vary. Yields are isolated yields.
Table 2: Palladium-Catalyzed Direct Arylation of Other Heterocycles
| Entry | Heterocycle | Aryl Bromide | Product | Yield (%) |
| 1 | Thiophene | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 92 |
| 2 | Furan | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 76 |
| 3 | N-Methylpyrrole | 4-Bromobenzaldehyde | 2-(4-Formylphenyl)-1-methyl-1H-pyrrole | 81 |
| 4 | Indole | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-1H-indole | 85 |
| 5 | Benzothiophene | 4-Bromopyridine | 2-(Pyridin-4-yl)benzo[b]thiophene | 79 |
Reaction conditions are based on general procedures and may vary. Yields are isolated yields.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycle for this compound-mediated C-H activation and a general experimental workflow.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Caption: General experimental workflow for C-H activation.
Conclusion
This compound-mediated C-H activation is a robust and versatile method for the direct formation of C-C bonds. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The mild reaction conditions and broad substrate scope make it an attractive alternative to traditional cross-coupling methodologies.
References
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed direct arylation of polysubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium Catalyzed Direct 3‐Arylation of Benzofurans using Low Catalyst Loadings | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cesium Pivalate: A Key Reagent in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cesium pivalate (CsOPiv), the cesium salt of pivalic acid, has emerged as a crucial organic base in modern synthetic chemistry, particularly in the palladium-catalyzed construction of complex molecules that serve as vital intermediates in the pharmaceutical industry. Its high solubility in organic solvents, thermal stability, and ability to facilitate challenging bond-forming reactions make it an invaluable tool for drug discovery and process development. This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: the synthesis of fluoren-9-ones and aryl borates, both of which are important scaffolds for active pharmaceutical ingredients (APIs).
Palladium-Catalyzed Cyclocarbonylation for the Synthesis of Fluoren-9-one Derivatives
Application Note:
Fluoren-9-ones are a class of polycyclic aromatic ketones that form the structural core of numerous compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties. The palladium-catalyzed cyclocarbonylation of o-halobiaryls offers a direct and efficient route to these valuable intermediates. In this reaction, this compound plays a critical role as a base, facilitating the catalytic cycle. The optimal conditions for this transformation involve the use of a palladium catalyst, a suitable phosphine ligand, and carbon monoxide at atmospheric pressure. This method is notable for its high yields and broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on the biaryl backbone.[1][2]
Quantitative Data Summary:
The following table summarizes the yields of various fluoren-9-one derivatives synthesized using the palladium-catalyzed cyclocarbonylation of the corresponding o-iodobiaryls with this compound as the base.
| Entry | Substrate (o-iodobiaryl) | Product | Yield (%) |
| 1 | 2-Iodobiphenyl | Fluoren-9-one | 98 |
| 2 | 4'-Methoxy-2-iodobiphenyl | 2-Methoxyfluoren-9-one | 99 |
| 3 | 4'-Nitro-2-iodobiphenyl | 2-Nitrofluoren-9-one | 95 |
| 4 | 3'-Methyl-2-iodobiphenyl | 3-Methylfluoren-9-one | 96 |
| 5 | 1-(2-Iodophenyl)naphthalene | 11H-Benzo[b]fluoren-11-one | 97 |
Experimental Protocol:
General Procedure for the Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls:
A flame-dried flask is charged with the o-iodobiaryl (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), tricyclohexylphosphine (PCy₃, 0.06 mmol, 6 mol%), and anhydrous this compound (1.2 mmol). The flask is evacuated and backfilled with carbon monoxide (CO) from a balloon three times. Anhydrous N,N-dimethylformamide (DMF, 5 mL) is then added, and the reaction mixture is stirred at 110 °C for 7 hours under a CO atmosphere (balloon). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired fluoren-9-one.[1]
Logical Workflow for Fluoren-9-one Synthesis:
Caption: Workflow for Palladium-Catalyzed Fluoren-9-one Synthesis.
This compound-Promoted Synthesis of Aryl Borates
Application Note:
Aryl borates are indispensable intermediates in pharmaceutical synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The preparation of aryl borates from aryl halides can be efficiently promoted by this compound in a palladium-catalyzed reaction. This method offers several advantages, including high product yields and purity, mild reaction conditions, and the avoidance of dehalogenation side reactions, which can be problematic in traditional methods. The use of this compound as a co-catalyst enhances the catalytic efficiency and reaction rate, making this process suitable for industrial-scale production.[3]
Quantitative Data Summary:
The following table presents the results for the synthesis of various aryl borates from their corresponding aryl bromides using a palladium catalyst and this compound.
| Entry | Aryl Bromide | Diboron Compound | Product Yield (%) | Product Purity (HPLC, %) |
| 1 | 4-Bromobiphenyl | Bis(neopentyl glycol)diboron | 92.8 | 98.5 |
| 2 | 3-Bromostyrene | Bis(neopentyl glycol)diboron | 98.7 | 98.5 |
| 3 | 3-Bromobenzyl alcohol | Bis(neopentyl glycol)diboron | 95.7 | 99.1 |
Experimental Protocol:
General Procedure for the this compound-Promoted Synthesis of Aryl Borates:
In a reaction vessel under a nitrogen atmosphere, the aryl bromide (10 mmol) and the diboron compound (e.g., bis(neopentyl glycol)diboron, 12.5 mmol) are dissolved in 1,4-dioxane (50 mL). A separate solution of this compound (11 mmol), palladium(II) acetate (Pd(OAc)₂, 0.5 mmol), and triphenylphosphine (PPh₃, 1.0 mmol) in 1,4-dioxane (30 mL) is then added to the reaction mixture. The resulting mixture is heated to 90-95 °C and stirred for 2.5-3 hours. Upon completion of the reaction, the mixture is cooled to room temperature and filtered through celite. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield the pure aryl borate.[3]
Experimental Workflow for Aryl Borate Synthesis:
Caption: Workflow for this compound-Promoted Aryl Borate Synthesis.
References
Application Notes and Protocols for Cesium-Doped Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific use of Cesium pivalate as a doping agent for perovskite solar cells is not extensively documented in current scientific literature, the incorporation of cesium cations (Cs⁺) from various other precursors is a well-established and highly effective strategy for enhancing the efficiency and stability of these devices. This document provides detailed application notes and protocols based on the prevalent use of cesium salts like Cesium Iodide (CsI), Cesium Bromide (CsBr), and Cesium Formate (CsHCOO) in the fabrication of high-performance perovskite solar cells. The methodologies and data presented herein are compiled from peer-reviewed research and are intended to serve as a comprehensive guide for researchers in the field.
The introduction of cesium into the perovskite crystal lattice, particularly in combination with organic cations like formamidinium (FA) and methylammonium (MA) to create triple-cation perovskites, has been shown to yield significant improvements in photovoltaic parameters and device longevity.[1][2][3] These benefits are attributed to several factors, including improved crystal structure stability, reduced defect density, and suppressed phase segregation.[1][4]
Data Presentation: Performance of Cesium-Doped Perovskite Solar Cells
The following tables summarize the quantitative data from various studies on perovskite solar cells doped with different cesium compounds.
Table 1: Photovoltaic Parameters of Triple-Cation Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃ Perovskite Solar Cells [1]
| Cesium Content (x) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | Fill Factor (FF) | PCE (%) |
| 0% | 1.05 | 22.1 | 0.73 | 17.0 |
| 5% | 1.08 | 22.5 | 0.76 | 18.5 |
| 10% | 1.12 | 22.3 | 0.77 | 19.2 |
| 15% | 1.10 | 21.8 | 0.75 | 18.0 |
Table 2: Performance of Pb(Ac)₂-Based Perovskite Solar Cells with Cesium Doping [5][6]
| Cesium Doping (mol%) | Average Vₒ꜀ (V) | Average Jₛ꜀ (mA/cm²) | Average FF | Average PCE (%) | Champion PCE (%) |
| 0 | 0.96 | 20.16 | 0.69 | 14.1 | 15.22 |
| 2.5 | 0.97 | 20.55 | 0.72 | 15.04 | - |
| 5.0 | 0.98 | 21.08 | 0.75 | 15.57 | 18.02 |
| 7.5 | 0.97 | 20.89 | 0.73 | 15.37 | - |
Table 3: Performance Enhancement with Cesium Formate (CsHCOO) Additive [7]
| Device Structure | Additive | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF | PCE (%) |
| n-i-p | None | 1.09 | 21.54 | 0.73 | 17.12 |
| n-i-p | 3 mol% CsHCOO | 1.12 | 22.17 | 0.75 | 18.57 |
| p-i-n | None | 1.10 | 22.89 | 0.72 | 18.01 |
| p-i-n | 3 mol% CsHCOO | 1.14 | 23.45 | 0.75 | 20.04 |
Experimental Protocols
Protocol 1: Fabrication of Triple-Cation Perovskite Solar Cells
This protocol is adapted from the successful fabrication of highly efficient and stable Cs/MA/FA perovskite solar cells.[1]
1. Substrate Preparation: a. Etch FTO-coated glass substrates with zinc powder and 2M HCl. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition: a. Deposit a compact TiO₂ layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol at 450°C. b. Deposit a mesoporous TiO₂ layer by spin-coating a commercial TiO₂ paste (e.g., 30NR-D) diluted in ethanol at 5000 rpm for 30 s. c. Sinter the substrates at 500°C for 30 minutes.
3. Perovskite Precursor Solution Preparation: a. Prepare a stock solution of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a 4:1 (v/v) mixture of anhydrous DMF and DMSO. b. Prepare a stock solution of Cesium Iodide (CsI) in DMSO. c. Add the CsI stock solution to the main precursor solution to achieve the desired cesium concentration (e.g., 5%, 10%).
4. Perovskite Film Deposition (One-Step Spin-Coating): a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution at 4000 rpm for 30 s. c. During the last 10 s of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate. d. Anneal the films on a hotplate at 100°C for 1 hour.
5. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD, bis(trifluoromethylsulfonyl)imide lithium salt (Li-TFSI), and 4-tert-butylpyridine (tBP) in chlorobenzene. b. Spin-coat the HTL solution at 4000 rpm for 30 s.
6. Electrode Deposition: a. Evaporate a gold or silver back contact through a shadow mask under high vacuum.
Protocol 2: Fabrication of Pb(Ac)₂-Based Perovskite Solar Cells with Cesium Doping
This protocol describes the fabrication of inverted planar perovskite solar cells using a lead acetate precursor, which avoids the need for an anti-solvent.[5][6]
1. Substrate and ETL Preparation: a. Clean ITO-coated glass substrates as described in Protocol 1. b. Spin-coat a PEDOT:PSS solution onto the ITO substrates and anneal at 150°C for 15 minutes in air.
2. Perovskite Precursor Solution Preparation: a. Dissolve lead(II) acetate trihydrate (Pb(Ac)₂·3H₂O), methylammonium iodide (MAI), and Cesium Iodide (CsI) in anhydrous DMF. The molar ratio of CsI can be varied (e.g., 0 to 7.5 mol%). b. Stir the solution at 60°C for several hours.
3. Perovskite Film Deposition: a. Transfer the substrates with the PEDOT:PSS layer into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution at 3000 rpm for 40 s. c. Anneal the films at 100°C for 10 minutes.
4. Electron Transport Layer (ETL) and Electrode Deposition: a. Deposit a layer of PC₆₁BM in chlorobenzene by spin-coating. b. Deposit a bathocuproine (BCP) layer by thermal evaporation. c. Evaporate a silver or aluminum electrode.
Visualizations
References
- 1. Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cesium power: low Cs+ levels impart stability to perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Stable caesium-doped perovskites boost silicon solar cells | Research | Chemistry World [chemistryworld.com]
- 5. Cesium Doping for Performance Improvement of Lead(II)-acetate-Based Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of pseudohalide-based cesium formate salt as an additive or substituent on perovskite solar cell performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving Cesium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium pivalate (CsOPiv) is a versatile and effective base in modern organic synthesis, particularly in palladium-catalyzed cross-coupling and C-H bond activation reactions. Its high solubility in common organic solvents, coupled with the unique properties of the cesium cation, often leads to enhanced reactivity and improved yields compared to other bases.[1] These application notes provide detailed protocols and experimental data for key reactions involving this compound, offering a valuable resource for researchers in drug discovery and development.
Key Applications of this compound
This compound has proven to be a important component in a variety of palladium-catalyzed transformations, including:
-
Synthesis of Fluoren-9-ones: Facilitating the cyclocarbonylation of o-halobiaryls.[1][2][3]
-
Synthesis of Fused Heterocycles: Enabling intramolecular C-H activation pathways to construct complex ring systems.
-
Suzuki-Miyaura Coupling: Promoting the cross-coupling of boronic acids with organic halides.
-
Buchwald-Hartwig Amination: Serving as a base in the formation of carbon-nitrogen bonds.[4][5][6]
-
Carbonylation Reactions: Assisting in the incorporation of carbon monoxide into organic molecules.
Application Note 1: Palladium-Catalyzed Synthesis of Fluoren-9-ones
The synthesis of fluoren-9-ones, a structural motif present in many biologically active compounds, can be efficiently achieved through the palladium-catalyzed cyclocarbonylation of o-halobiaryls. This compound is a highly effective base for this transformation, leading to excellent yields of the desired products.[1][2][3]
General Reaction Scheme:
Quantitative Data:
The following table summarizes the results for the synthesis of various fluoren-9-ones using the optimized reaction conditions.
| Entry | o-Halobiaryl Substrate | Product | Yield (%) |
| 1 | 2-Iodo-4'-methylbiphenyl | 2-Methylfluoren-9-one | 95 |
| 2 | 2-Iodo-4'-methoxybiphenyl | 2-Methoxyfluoren-9-one | 98 |
| 3 | 2-Iodo-4'-chlorobiphenyl | 2-Chlorofluoren-9-one | 92 |
| 4 | 2-Iodo-3'-methylbiphenyl | 3-Methylfluoren-9-one | 96 |
| 5 | 2-Iodo-3'-methoxybiphenyl | 3-Methoxyfluoren-9-one | 94 |
Experimental Protocol: Synthesis of 2-Methylfluoren-9-one
Materials:
-
2-Iodo-4'-methylbiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous this compound (CsOPiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon Monoxide (CO) gas (balloon)
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-Iodo-4'-methylbiphenyl (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tricyclohexylphosphine (0.06 mmol, 6 mol%).
-
Add anhydrous this compound (1.2 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Purge the flask with carbon monoxide gas and then leave it under a CO atmosphere (balloon).
-
Heat the reaction mixture to 110 °C and stir for 7 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methylfluoren-9-one.
Application Note 2: Synthesis of Fused Heterocycles via Intramolecular C-H Activation
This compound can be employed as a base in palladium-catalyzed intramolecular C-H activation reactions to synthesize valuable fused heterocyclic scaffolds, such as dihydrobenzofurans.
General Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of Dihydrobenzofurans
Materials:
-
Substituted o-bromophenol tethered to an alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., a biaryl phosphine)
-
Anhydrous this compound (CsOPiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, combine the o-bromophenol derivative (1.0 equiv), palladium catalyst (2-5 mol%), and phosphine ligand (4-10 mol%) in a dry Schlenk tube.
-
Add anhydrous this compound (2.0-3.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) for the designated time (12-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired dihydrobenzofuran.
Safety and Handling of this compound
This compound is a hygroscopic solid and should be handled under an inert atmosphere to avoid moisture. It is an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, wash the affected area thoroughly with water.
Visualizing Reaction Workflows
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for Fluorenone Synthesis
This diagram outlines the key steps in the experimental procedure for the synthesis of fluoren-9-ones.
Caption: Workflow for fluorenone synthesis.
References
- 1. Fluorenone synthesis [organic-chemistry.org]
- 2. Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls [organic-chemistry.org]
- 3. Synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cesium Pivalate as a Catalyst in Polymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cesium pivalate (CsOPiv) is an alkali metal carboxylate that has emerged as a versatile catalyst in specialized polymerization reactions. While not a conventional initiator for common homopolymerizations, its utility shines in complex, one-pot systems requiring high degrees of control over polymer sequence and architecture. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the synthesis of sequence-controlled multiblock polymers through self-switchable polymerization.
The primary application highlighted is the one-step synthesis of multiblock polymers from a mixture of monomers, including cyclic anhydrides, epoxides, and lactones.[1] In this system, this compound, in conjunction with an alcohol initiator, orchestrates a series of spontaneous and ordered polymerization events, transitioning between different catalytic cycles without the need for external triggers.[1][2] This methodology is particularly relevant for the creation of advanced materials with complex, well-defined microstructures.
Catalytic Role of this compound
In the context of self-switchable polymerization, this compound acts as a catalyst for both ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides and ring-opening polymerization (ROP) of lactones like L-lactide.[3] The mechanism is initiated by an alcohol, and the polymerization proceeds through a proposed monometallic or bimetallic pathway for the ring-opening step.[3] The cesium cation is believed to play a crucial role in activating the monomer. The choice of an alkali metal carboxylate catalyst like this compound is key to enabling the spontaneous switching between different polymerization cycles.[1]
Quantitative Data Presentation
The following table summarizes the results from the one-step synthesis of various sequence-controlled multiblock polymers using this compound as the catalyst. The data is extracted from the work of Xia et al. (2022).[1][4]
| Entry | Polymer Structure | Monomers Used | Mn ( kg/mol ) | Đ (Mw/Mn) |
| 1 | P(DGA-alt-EGE)-b-P(NA-alt-EGE)-b-PLLA-b-P(NA-alt-EGE)-b-P(DGA-alt-EGE) | DGA, NA, EGE, L-LA | 20.3 | 1.19 |
| 2 | P(DGA-alt-BO)-b-P(NA-alt-BO)-b-PLLA-b-P(NA-alt-BO)-b-P(DGA-alt-BO) | DGA, NA, BO, L-LA | 17.5 | 1.25 |
| 3 | P(SA-alt-EGE)-b-P(DGA-alt-EGE)-b-P(NA-alt-EGE)-b-PLLA-b-P(NA-alt-EGE)-b-P(DGA-alt-EGE)-b-P(SA-alt-EGE) | SA, DGA, NA, EGE, L-LA | 23.8 | 1.24 |
| 4 | P(DGA-alt-EGE)-b-P(NA-alt-DPMA)-b-PLLA-b-P(NA-alt-DPMA)-b-P(DGA-alt-EGE) | DGA, NA, DPMA, EGE, L-LA | 18.9 | 1.21 |
Abbreviations:
-
PLLA: Poly(L-lactide)
-
DGA: Diglycolic anhydride
-
NA: 5-Norbornene-endo-2,3-dicarboxylic anhydride
-
SA: Succinic anhydride
-
EGE: Ethyl glycidyl ether
-
BO: 1,2-Butylene oxide
-
DPMA: rac-cis-endo-1-Isopropyl-4-methyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
-
Mn: Number-average molecular weight
-
Đ: Polydispersity index (Mw/Mn)
Experimental Protocols
Protocol 1: General Procedure for One-Step Self-Switchable Polymerization
This protocol is a representative example for the synthesis of a multiblock copolymer from a mixture of cyclic anhydrides, an epoxide, and L-lactide, catalyzed by this compound.
Materials:
-
This compound (CsOPiv)
-
Poly(ethylene glycol) (PEG, Mn = 2.0 kg/mol ) as macroinitiator
-
Diglycolic anhydride (DGA)
-
5-Norbornene-endo-2,3-dicarboxylic anhydride (NA)
-
Ethyl glycidyl ether (EGE)
-
L-lactide (L-LA)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
Reactor Preparation: A Schlenk flask is flame-dried under vacuum and then cooled to room temperature under a nitrogen atmosphere.
-
Reagent Addition:
-
Add this compound (e.g., 0.05 mmol) to the flask.
-
Add the macroinitiator, PEG (e.g., 0.025 mmol).
-
Add the monomers in the desired molar ratios. For example, for Entry 1 in the data table: DGA (1.25 mmol), NA (1.25 mmol), EGE (2.5 mmol), and L-LA (2.5 mmol).
-
Add anhydrous toluene (e.g., 2.0 mL) to the flask.
-
-
Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination and Purification:
-
After the desired time, cool the flask to room temperature.
-
Quench the reaction by adding a small amount of acidic methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove unreacted monomers and catalyst residues.
-
Dry the resulting polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC) using, for example, tetrahydrofuran (THF) as the eluent and polystyrene standards for calibration.
-
Confirm the structure and sequence of the multiblock copolymer using ¹H and ¹³C NMR spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound-catalyzed self-switchable polymerization.
Caption: General experimental workflow for multiblock copolymer synthesis.
Proposed Catalytic Mechanism
This diagram outlines the proposed mechanism for the self-switchable polymerization catalyzed by this compound with an alcohol initiator.
Caption: Proposed mechanism for self-switchable polymerization.
References
Troubleshooting & Optimization
Overcoming solubility issues of Cesium pivalate in nonpolar solvents
Technical Support Center: Cesium Pivalate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound, particularly in nonpolar organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
A1: this compound (CsOOC(CH₃)₃) is the cesium salt of pivalic acid. It is valued in organic synthesis as a base, particularly in palladium-catalyzed cross-coupling and carbonylation reactions.[1][2] Its effectiveness in these applications often depends on its ability to dissolve in organic solvents, which can be challenging, especially in nonpolar media.[1][2]
Q2: Is this compound soluble in nonpolar solvents like toluene or hexane?
A2: Generally, this compound has limited solubility in purely nonpolar solvents. While it is noted for its utility due to solubility in organic solvents, this primarily refers to more polar organic solvents.[1][2] Like many simple alkali metal salts, its ionic nature (Cs⁺ and pivalate anion) makes it more compatible with polar environments. For comparison, a related salt, Cesium carbonate, is known to be quite insoluble in toluene.[3]
Q3: I am observing that my this compound is not dissolving. What are the initial steps I should take?
A3: Start by confirming the purity of your solvent and ensuring it is anhydrous, as moisture can affect solubility. Gentle heating and agitation (stirring or sonication) can significantly improve the rate of dissolution. However, be cautious with heating, as it can affect the stability of other reagents in your reaction.
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes. Adding a small amount of a polar aprotic co-solvent can dramatically increase solubility. Cesium salts, including carboxylates, are known to be more soluble in dipolar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] The addition of a minimal quantity of one of these solvents to your nonpolar reaction medium may be sufficient to dissolve the this compound without significantly altering the overall polarity of the reaction.
Troubleshooting Guide: Enhancing Solubility
If basic methods like heating and agitation are insufficient, the following advanced techniques can be employed.
Issue 1: this compound remains a suspension in a nonpolar solvent (e.g., Toluene, Hexane).
-
Cause: The ionic nature of the salt is incompatible with the nonpolar solvent.
-
Solution 1: Phase-Transfer Catalysis. Use a phase-transfer catalyst (PTC) to carry the pivalate anion into the organic phase. While not directly solubilizing the entire salt, it facilitates its participation in the reaction.
-
Solution 2: Use of Crown Ethers. Crown ethers are macrocyclic polyethers that can chelate metal cations, like Cs⁺, within their central cavity. This complexation creates a large, organophilic cation that can readily dissolve in nonpolar solvents, bringing the pivalate anion along with it.[5][6][7][8]
Issue 2: The reaction is sensitive to polar solvents like DMF or DMSO.
-
Cause: The reaction mechanism or stability of reagents is compromised by coordinating or highly polar solvents.
-
Solution: Employing Crown Ethers or Calixarenes. This is the most effective method in such cases. Crown ethers of the 21-crown-7 family are known to be selective for cesium.[5] Calixarene-crown-ether hybrids are also highly effective extractants for cesium ions into an organic phase.[6][7] By complexing the Cs⁺ ion, these agents effectively "disguise" the ionic salt as a larger, neutral-like molecule with a nonpolar exterior, rendering it soluble.
Quantitative Solubility Data
| Solvent | Cesium Carbonate Solubility (g/L) | Solvent Type |
| Water (15 °C) | 2605 | Polar Protic |
| N-methylpyrrolidone (NMP) | 723.3 | Polar Aprotic |
| Sulfolane | 394.2 | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | 361.7 | Polar Aprotic |
| Ethanol | 110 | Polar Protic |
| Dimethylformamide (DMF) | 119.6 | Polar Aprotic |
| Toluene | Insoluble | Nonpolar |
| p-Xylene | Insoluble | Nonpolar |
| Chlorobenzene | Insoluble | Nonpolar |
| Data sourced from Wikipedia for Cesium Carbonate.[3] |
Cesium carboxylates, such as cesium propionate, have been noted to be significantly more soluble than their rubidium or sodium counterparts in dipolar aprotic solvents like DMF and DMSO.[4]
Experimental Protocols
Protocol 1: General Method for Solubilization with a Co-Solvent
-
Preparation: To your reaction vessel containing the nonpolar solvent (e.g., 10 mL of toluene) and a stir bar, add the required amount of solid this compound.
-
Co-Solvent Addition: Begin stirring the suspension. Add a polar aprotic solvent (e.g., DMF or DMSO) dropwise.
-
Observation: Continue adding the co-solvent slowly until the this compound fully dissolves.
-
Quantification: Record the volume of co-solvent required. Aim to use the minimum amount necessary, typically not exceeding 5-10% of the total solvent volume, to avoid significantly altering the reaction conditions.
Protocol 2: Solubilization Using a Crown Ether
-
Reagent Selection: Choose a crown ether appropriate for the Cesium ion. Dibenzo-21-crown-7 is a suitable candidate.[5]
-
Preparation: To the reaction vessel containing the nonpolar solvent (e.g., toluene), add the this compound.
-
Crown Ether Addition: Add the crown ether in a stoichiometric amount (1:1 molar ratio) relative to the this compound.
-
Dissolution: Stir the mixture at room temperature. The formation of the Cs⁺-crown ether complex should facilitate the dissolution of the salt. Gentle warming (30-40 °C) can be applied if the process is slow.
-
Initiate Reaction: Once the solution is homogeneous, proceed with the addition of other reagents.
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Solubilization of this compound via complexation with a crown ether.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 特戊酸铯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. "Selective extraction of cesium using crown ethers" by Anil Kumar Batra [trace.tennessee.edu]
- 6. Cs Extraction from Chloride Media by Calixarene Crown-Ethers | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cesium Pivalate-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in Cesium pivalate-mediated palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments using this compound as a base in palladium-catalyzed reactions.
Q1: My reaction shows low or no yield. What are the initial checks I should perform?
A1: Low or no product yield is a common issue that can often be resolved by systematically checking the foundational components of your reaction setup.[1][2][3]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure that your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Solvents and liquid reagents should be thoroughly degassed prior to use.[1]
-
Reagent Purity and Quality:
-
This compound: Ensure the this compound is of high purity (≥95%) and has been stored under the recommended conditions (room temperature, dry).[4] Impurities or degradation can affect its basicity and solubility.
-
Aryl Halide/Pseudohalide: Verify the purity of your electrophile.
-
Boronic Acid/Ester (Suzuki-Miyaura): Boronic acids can be susceptible to protodeboronation.[1] It is advisable to use fresh or recently purified boronic acids.
-
Amine (Buchwald-Hartwig): The amine should be pure and free of moisture.
-
-
Catalyst Activity: The palladium catalyst and ligand are critical. Use a reliable palladium source and ensure the ligand has not degraded due to improper storage.
-
Solvent: Use anhydrous and degassed solvents. Residual water can interfere with the reaction.
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, indicates the agglomeration and deactivation of the palladium catalyst. This is a common reason for sluggish or incomplete reactions.
-
Ligand Selection and Ratio: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If you observe catalyst precipitation, consider using a more sterically bulky and electron-rich ligand. Also, ensure an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) is used.[1]
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition. If palladium black formation is observed, try running the reaction at a lower temperature.
-
Concentration: Very high concentrations can sometimes lead to catalyst aggregation. Ensure adequate solvent is used.
Q3: My reaction is producing significant side products. What are the likely causes and solutions?
A3: The formation of side products can compete with your desired reaction, leading to lower yields and purification challenges.
-
Homocoupling (Suzuki-Miyaura): This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[1] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also be beneficial.[1]
-
Hydrodehalogenation (Buchwald-Hartwig): This involves the replacement of the halide on your aryl halide with a hydrogen atom. This is more common with primary amines. Optimizing the ligand and reaction conditions, such as using a bulkier ligand, can help suppress this side reaction.
Q4: How critical is the choice of solvent, and what are some good starting points?
A4: The solvent is a critical parameter that can influence the solubility of reagents, catalyst stability, and overall reaction rate. This compound is noted for its good solubility in various organic solvents.[4][5]
-
Common Solvents: Toluene, dioxane, and THF are frequently used and effective solvents for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7]
-
Solvent Screening: If you are experiencing issues with solubility or reactivity, it is advisable to screen a range of solvents. For polar substrates, more polar aprotic solvents like DMF might be beneficial, but be aware that some coordinating solvents can inhibit the catalyst.[6]
Q5: How do I choose the optimal temperature for my reaction?
A5: The optimal temperature is a balance between achieving a reasonable reaction rate and avoiding catalyst decomposition and side reactions.
-
Starting Point: Many palladium-catalyzed cross-coupling reactions are run at elevated temperatures, typically between 80-110 °C.[6]
-
Optimization: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, if you observe catalyst decomposition (palladium black formation), a lower temperature should be trialed.[8] It's important to find the sweet spot for your specific substrate and catalyst system.
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how varying key reaction parameters can impact the yield in Suzuki-Miyaura and Buchwald-Hartwig reactions where this compound is a suitable base. Note: Optimal conditions are substrate-dependent, and these tables should be used as a general guide for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 92 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 |
This table illustrates that for certain Suzuki-Miyaura couplings, cesium bases can provide excellent yields.[9]
Table 2: Effect of Solvent on Buchwald-Hartwig Amination Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 100 | 95 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 91 |
| 3 | Cs₂CO₃ | THF | 80 | 85 |
| 4 | Cs₂CO₃ | DMF | 100 | 88 |
This table demonstrates the significant impact of solvent choice on reaction yield, with toluene and dioxane often being excellent choices.[10]
Table 3: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 0.5 | Cs₂CO₃ | Toluene | 100 | 85 |
| 2 | 1.0 | Cs₂CO₃ | Toluene | 100 | 94 |
| 3 | 2.0 | Cs₂CO₃ | Toluene | 100 | 95 |
| 4 | 5.0 | Cs₂CO₃ | Toluene | 100 | 95 |
This table illustrates that while a sufficient amount of catalyst is necessary, excessively high loadings may not lead to a significant increase in yield and can be uneconomical.
Table 4: Effect of Temperature on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 60 | 45 |
| 2 | Cs₂CO₃ | Toluene | 80 | 88 |
| 3 | Cs₂CO₃ | Toluene | 100 | 95 |
| 4 | Cs₂CO₃ | Toluene | 120 | 93 (slight decomposition observed) |
This table shows the importance of optimizing the reaction temperature to maximize yield while avoiding catalyst decomposition at higher temperatures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for a Suzuki-Miyaura reaction using this compound as the base.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), this compound (2.0 mmol, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the phosphine ligand (if not using a pre-formed catalyst).
-
Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for a Buchwald-Hartwig amination using this compound as the base.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), this compound (2.0 mmol, 2.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vessel with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and remove from the glovebox (if applicable).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a this compound-mediated cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield this compound-mediated reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cesium Pivalate in Organic Synthesis
Welcome to the technical support center for the use of Cesium Pivalate as a base in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a base?
This compound (CsOPiv) is the cesium salt of pivalic acid. It is a strong organic base valued for its high solubility in many organic solvents, which facilitates reactions in homogeneous conditions.[1] This property, often referred to as the "cesium effect," is attributed to the large, soft cesium cation which is well-solvated, leaving the pivalate anion highly reactive. Cesium bases, including this compound, are known to promote higher yields, require milder reaction conditions, and can suppress common side reactions compared to other alkali metal bases.[1][2]
Q2: In which types of reactions is this compound commonly used?
This compound is frequently employed as a base in palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.
-
Heck Reaction: Vinylation of aryl or vinyl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines.
-
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds.
Q3: What are the main advantages of using this compound over other bases like sodium or potassium pivalate?
The primary advantage lies in the "cesium effect." Due to the large size and low charge density of the cesium ion, it is well-solvated in polar aprotic solvents. This results in a more "naked" and highly reactive pivalate anion, leading to faster reaction rates and often higher yields under milder conditions.[1] Additionally, cesium salts can sometimes offer unique chemoselectivity, favoring one reaction pathway over another. For instance, computational studies have shown that the cesium cation can alter the preference of a nucleophilic attack between a ketone and an ester carbonyl group.[3]
Troubleshooting Guide: Preventing Side Reactions
This guide addresses specific issues that may arise when using this compound as a base and provides strategies for mitigation.
Issue 1: Hydrolysis of Ester Functional Groups
Symptoms:
-
Lower than expected yield of the desired ester-containing product.
-
Presence of a carboxylic acid byproduct corresponding to the hydrolysis of an ester in your starting material or product.
-
Formation of pivalic acid from the hydrolysis of the base itself, which can potentially complicate purification.
Potential Causes:
-
Presence of Water: this compound is a strong base and can readily promote the hydrolysis of sensitive ester groups if water is present in the reaction mixture.
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester hydrolysis.
Experimental Protocol: Anhydrous Reaction Setup
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvents: Use freshly distilled solvents or solvents from a solvent purification system. Anhydrous solvents packaged under an inert atmosphere are also suitable.
-
Reagents: Dry solid reagents that are not heat-sensitive in a vacuum oven. Ensure this compound is stored in a desiccator to prevent moisture absorption.
-
Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Issue 2: Epimerization of Chiral Centers
Symptoms:
-
Formation of diastereomers or a racemic mixture from a stereochemically pure starting material.
-
Loss of optical activity in the product.
Potential Causes:
-
High Basicity: The strong basicity of this compound can lead to the deprotonation of acidic protons at stereogenic centers, particularly those alpha to a carbonyl group, leading to epimerization.
-
Elevated Temperatures and Prolonged Reaction Times: These conditions can increase the likelihood and extent of epimerization.
Troubleshooting Strategies:
| Strategy | Description |
| Lower Reaction Temperature | The high reactivity of this compound may permit the reaction to proceed at a lower temperature, thereby minimizing the rate of epimerization. |
| Reduce Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Use a Milder Base | If epimerization is severe and cannot be controlled by adjusting temperature or time, consider a less basic alternative if the desired reaction can still proceed efficiently. |
| Substrate Modification | If possible, modify the substrate to increase the pKa of the acidic proton at the stereocenter. |
Hypothetical Data on Epimerization Control:
| Base | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Epimeric Ratio (desired:epimer) |
| This compound | 100 | 12 | 85 | 70:30 |
| This compound | 80 | 12 | 82 | 85:15 |
| This compound | 60 | 24 | 75 | 95:5 |
| Potassium Carbonate | 100 | 24 | 60 | 98:2 |
This data is illustrative and intended to show the potential impact of reaction conditions on epimerization.
Issue 3: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms and Solutions for Common Cross-Coupling Side Reactions:
| Side Reaction | Common Symptoms | Potential Causes with this compound | Troubleshooting and Prevention |
| Homocoupling | Formation of dimers of the starting materials (e.g., biaryl from aryl halide). | High reactivity of the base can accelerate catalyst decomposition or unwanted transmetalation pathways. | Optimize catalyst and ligand choice. Lower the reaction temperature. Adjust the stoichiometry of reagents. |
| Protodeboronation (Suzuki) | Replacement of the boronic acid/ester group with a hydrogen atom. | Presence of protic impurities (e.g., water) in combination with a strong base. | Ensure strictly anhydrous conditions. Use a less protic solvent. |
| Hydrodehalogenation | Replacement of the halide on the electrophile with a hydrogen atom. | High reaction temperatures. Presence of hydride sources. | Optimize the ligand to stabilize the palladium catalyst. Lower the reaction temperature. Ensure all reagents are pure. |
| β-Hydride Elimination (Heck) | Formation of undesired alkene isomers. | The nature of the base can influence the rate of β-hydride elimination and re-insertion. | Optimize the ligand and solvent system. The bulkiness of the pivalate anion may influence the regioselectivity. |
Logical Diagram for Minimizing Cross-Coupling Byproducts:
Caption: Strategy selection based on observed byproducts.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and this compound (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand (if required).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
By understanding the properties of this compound and systematically addressing potential side reactions, researchers can optimize their experimental conditions to achieve higher yields and purities in their desired transformations.
References
Cesium pivalate stability issues in long-term experiments
Welcome to the technical support center for Cesium Pivalate (Cs(O₂CC(CH₃)₃)). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and performance of your this compound reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems observed during the use of this compound in long-term experimental setups.
Q1: I am observing inconsistent or lower-than-expected yields in my palladium-catalyzed cross-coupling reaction over time, even when using the same batch of this compound. What could be the cause?
A1: This is a common issue that often points to the degradation of this compound due to improper storage or handling. This compound is hygroscopic and moisture-sensitive.[1] When exposed to atmospheric moisture, it can hydrolyze, leading to the formation of cesium hydroxide and pivalic acid. This change in composition can alter its basicity and effectiveness in catalytic cycles, resulting in inconsistent yields. Ensure you are storing the reagent under an inert atmosphere and using proper anhydrous handling techniques.[2][3]
Q2: My white, powdery this compound has become clumpy or has a slightly different appearance. Is it still usable?
A2: A change in the physical appearance of this compound, such as clumping, is a strong indicator of moisture absorption.[3][4] While the reagent may still be partially active, its purity is compromised. For sensitive applications requiring precise stoichiometry or basicity, using a fresh, unopened container or a properly stored and handled aliquot is highly recommended. To verify the integrity of a suspect batch, you should perform purity analysis and moisture content determination as outlined in the protocols below.
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway, particularly in a typical laboratory environment, is hydrolysis due to its hygroscopic nature. The pivalate anion is the conjugate base of a weak acid (pivalic acid), and in the presence of water, it can act as a base to form pivalic acid and cesium hydroxide. In long-term experiments, especially in protic solvents or with exposure to air, this can be a significant issue. Thermal decomposition is less common under typical reaction conditions, as this compound has a high melting point (344-348 °C), suggesting high thermal stability.[5]
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Proper storage is critical for maintaining the stability of this compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] The storage area should be cool and dry. For long-term storage, keeping it inside a desiccator or a glovebox is best practice to protect it from atmospheric moisture.[4][7] Always date the container upon receipt and upon opening.[8]
Data Presentation: Physical Properties & Stability
The following tables summarize key physical properties and provide an illustrative example of a long-term stability study.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₉CsO₂ | [5][9] |
| Molecular Weight | 234.03 g/mol | [5][9] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 344 - 348 °C | [5] |
| Purity (Typical) | ≥ 97% | [1] |
| Key Hazard | Irritating to eyes, skin, and respiratory system | [6][9] |
| Sensitivity | Hygroscopic, Moisture-Sensitive | [1] |
Table 2: Illustrative Long-Term Stability Data (Example)
This table provides a template for data that should be collected during a long-term stability study. Actual values will vary based on specific storage conditions and the initial purity of the material.
| Time (Months) | Storage Condition | Purity (%) (by HPLC) | Water Content (%) (by Karl Fischer) | Appearance |
| 0 | 25°C / 60% RH (in original sealed container) | 99.5 | 0.15 | White, free-flowing powder |
| 6 | 25°C / 60% RH (in original sealed container) | 99.4 | 0.20 | White, free-flowing powder |
| 12 | 25°C / 60% RH (in original sealed container) | 99.2 | 0.28 | White, free-flowing powder |
| 0 | 25°C / 60% RH (in frequently opened container) | 99.5 | 0.15 | White, free-flowing powder |
| 6 | 25°C / 60% RH (in frequently opened container) | 97.1 | 1.55 | Off-white, clumpy powder |
| 12 | 25°C / 60% RH (in frequently opened container) | 94.5 | 3.10 | Off-white, solid clumps |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the best practices for handling hygroscopic this compound to prevent moisture-induced degradation.
Materials:
-
This compound in a Sure/Seal™ or similar airtight container
-
Inert atmosphere glovebox or glove bag
-
Dry, clean spatulas and weighing vessels
-
Source of dry nitrogen or argon gas
Procedure:
-
Preparation: Transfer the sealed container of this compound, along with all necessary tools (spatulas, weigh boats, vials), into an inert atmosphere glovebox or glove bag.
-
Inert Atmosphere: Ensure the glovebox atmosphere is dry (low ppm H₂O). If using a glove bag, purge it thoroughly with dry inert gas for several minutes.
-
Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Open the container and quickly dispense the desired amount of this compound into a pre-tared, dry vial or container.
-
Sealing: Tightly reseal the main this compound container immediately. For added protection, wrap the cap and neck with Parafilm®.
-
Removal: The weighed sample can now be removed from the glovebox for use in your experiment. If the reaction is not performed immediately, ensure the sample vial is tightly sealed.
-
Alternative (No Glovebox): If a glovebox is unavailable, work quickly. Open the container under a positive pressure flow of dry nitrogen or argon. Use a dry syringe or cannula for transfer if possible, or minimize the time the container is open to the atmosphere.
Protocol 2: Purity and Degradation Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products like pivalic acid.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Pivalic acid reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of pivalic acid reference standard (e.g., 100 µg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient: Start with 95% A / 5% B, hold for 2 minutes, ramp to 100% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of pivalic acid.
-
Inject the sample solution.
-
The major peak will correspond to the pivalate anion. Any peak matching the retention time of the pivalic acid standard indicates hydrolysis.
-
Calculate the purity by the area normalization method: % Purity = (Area of Pivalate Peak / Total Area of All Peaks) x 100.
-
Protocol 3: Moisture Content Determination by Karl Fischer Titration
This protocol is for quantifying the water content in a this compound sample.
Materials:
-
Karl Fischer (KF) titrator (coulometric or volumetric)
-
Anhydrous KF reagents (e.g., Hydranal™)
-
Dry, gas-tight syringe or sample handling system for solids
-
Anhydrous methanol (for volumetric KF)
Procedure:
-
Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration cell is dry and the reagent is conditioned (free of residual water).
-
Sample Handling: Perform this in a low-humidity environment or a glovebox if possible.
-
Titration:
-
Accurately weigh a small amount of the this compound sample (typically 20-50 mg, depending on expected water content and instrument sensitivity).
-
Quickly and carefully introduce the sample into the titration cell.
-
Start the titration. The instrument will automatically measure the amount of water present.
-
-
Calculation: The instrument will report the water content, usually as a percentage (%) or parts per million (ppm). A significant increase in water content over time is a clear sign of improper storage and potential degradation.
Visualizations: Workflows and Pathways
The following diagrams illustrate key logical and chemical pathways related to this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: The likely hydrolysis degradation pathway of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. How To [chem.rochester.edu]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor performance of Cesium pivalate doped perovskite cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cesium pivalate (CsPi) doped perovskite solar cells. The information is presented in a question-and-answer format to directly address common issues encountered during fabrication and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound doped perovskite solar cell has a very low Power Conversion Efficiency (PCE). What are the common causes?
Low PCE in CsPi-doped perovskite solar cells can stem from several factors. A primary issue is often non-optimal doping concentration. While cesium doping is intended to improve performance, excessive amounts can lead to phase segregation and the formation of Cs-rich regions that impede light absorption and decrease the film's phase purity. Another common cause is the presence of pinholes or incomplete surface coverage of the perovskite layer, which can create short-circuits. Additionally, poor crystallinity of the perovskite film can lead to high trap densities and increased charge recombination. Finally, ensure that the precursor solution is fresh and has been properly stored, as degradation of the precursors can significantly impact film quality and device performance.
Q2: I'm observing a rapid degradation of my CsPi-doped cell performance when exposed to ambient conditions. How can I improve stability?
Perovskite solar cells are notoriously sensitive to environmental factors like moisture, oxygen, and heat. The hygroscopic nature of some organic cations used in perovskite formulations is a primary cause of instability. Cesium doping, particularly with carboxylates like pivalate, aims to enhance thermal and structural stability.
To improve stability:
-
Encapsulation: Proper encapsulation of the device is crucial to protect the perovskite layer from humidity and oxygen.
-
Hydrophobic Layers: Incorporating hydrophobic charge transport layers can help repel moisture from the active perovskite layer.
-
Optimized Doping: Ensure the optimal concentration of this compound is used. While it enhances stability, non-uniform distribution or excessive amounts can introduce new degradation pathways.
-
Inert Atmosphere: Fabricate and store your devices in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) with low humidity and oxygen levels.
Q3: My device shows a low Fill Factor (FF). What could be the issue?
A low Fill Factor is often indicative of high series resistance or low shunt resistance. In the context of CsPi-doped perovskite cells, this can be caused by:
-
Pinholes and Defects: Pinholes in the perovskite layer can create alternative current pathways, reducing the shunt resistance. Cesium doping can help create a more uniform and compact perovskite film with fewer pinholes, which should improve the FF.
-
Poor Interfacial Contacts: Inefficient charge extraction at the interfaces between the perovskite and the electron or hole transport layers can increase series resistance. Ensure proper energy level alignment and good physical contact between layers.
-
Degradation: Degradation of the perovskite or charge transport layers can increase resistance and lower the FF.
Q4: What is the expected effect of this compound doping on the perovskite film morphology?
The addition of cesium, including in the form of cesium carboxylates, generally leads to a more uniform and compact perovskite film morphology with increased crystallinity and reduced pinholes. The cesium ions can help to stabilize the perovskite crystal structure. This improved morphology is beneficial for charge transport and can lead to a reduction in charge recombination, which in turn enhances the device's short-circuit current density (Jsc) and fill factor (FF).
Data Presentation: Performance Metrics
The following tables summarize the impact of cesium doping on the performance of perovskite solar cells, based on data from published research.
Table 1: Effect of Cesium Doping Concentration on Perovskite Solar Cell Performance
| Cesium Doping (mol%) | Voc (V) | Jsc (mA·cm-2) | FF | PCE (%) |
| 0 | 0.98 | 20.16 | 0.69 | 14.10 |
| 2.5 | - | - | - | 15.04 |
| 5.0 | 0.98 | 21.08 | 0.75 | 15.57 |
| 7.5 | - | - | - | 15.37 |
Data adapted from a study on Pb(Ac)2-based perovskite solar cells. Note that specific values may vary based on the perovskite composition and fabrication process.[1]
Table 2: Performance of Triple Cation (Cs/MA/FA) Perovskite Solar Cells with Varying Cesium Content
| Cesium Content | Voc (mV) | Jsc (mA·cm-2) | FF | PCE (%) |
| 0% | 1103 | 21.4 | 0.70 | 16.5 |
| 5% | 1095 | 22.5 | 0.72 | 17.7 |
| 10% | 1130 | 22.0 | 0.77 | 19.1 |
| 15% | 1134 | 20.0 | 0.64 | 14.5 |
This table illustrates the performance of triple cation perovskite solar cells where the addition of cesium enhances performance up to an optimal concentration.[2]
Experimental Protocols
Protocol for Fabricating this compound Doped Perovskite Solar Cells
This protocol is a general guideline and may require optimization for specific laboratory conditions and materials.
-
Substrate Preparation:
-
Clean patterned ITO or FTO substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to remove organic residues and improve the wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of PEDOT:PSS onto the substrate by spin-coating.
-
Anneal the substrate at 150°C for 10 minutes in air.
-
-
Perovskite Precursor Solution Preparation (with this compound):
-
In an inert atmosphere (glovebox), prepare the main perovskite precursor solution (e.g., by dissolving FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture).
-
Prepare a separate stock solution of this compound in a suitable solvent like DMSO.
-
Add the this compound stock solution to the main precursor solution to achieve the desired molar doping concentration (e.g., 5 mol%). Stir the final solution for at least 2 hours.
-
-
Perovskite Layer Deposition:
-
Transfer the substrate with the HTL into the glovebox.
-
Deposit the this compound doped perovskite precursor solution onto the substrate via a one-step spin-coating process. A typical two-step spin program would be a low-speed spin (e.g., 1000 rpm for 10s) followed by a high-speed spin (e.g., 5000 rpm for 30s).
-
During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the film on a hotplate at 100-150°C for 10-30 minutes.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit the ETL (e.g., PCBM) by spin-coating.
-
Deposit a buffer layer (e.g., BCP) if necessary.
-
Finally, thermally evaporate the metal back electrode (e.g., silver or gold) through a shadow mask to define the active area of the solar cell.
-
Visualizations
Caption: A troubleshooting decision tree for low Power Conversion Efficiency (PCE).
Caption: Passivation of perovskite defects by this compound.
References
Technical Support Center: Purification of Cesium Pivalate for Sensitive Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Cesium pivalate for sensitive applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem: this compound "Oils Out" During Recrystallization
Possible Causes & Solutions
| Cause | Solution |
| High Solute Concentration | The concentration of this compound in the solvent is too high, causing it to separate as a liquid phase upon cooling. Solution: Re-heat the mixture and add more of the primary solvent until the oil redissolves. Cool the solution slowly. |
| Cooling Too Rapidly | Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice, leading to the formation of an oil. Solution: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, further cooling in an ice bath can be attempted. |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may not be ideal for inducing crystallization of this compound. Solution: Experiment with different solvent systems. A good starting point is a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. |
| Presence of Impurities | Impurities can interfere with crystal lattice formation. Solution: Consider a preliminary purification step, such as activated carbon treatment, to remove colored or highly soluble impurities before recrystallization. |
Problem: this compound Fails to Crystallize from Solution
Possible Causes & Solutions
| Cause | Solution |
| Solution is Not Supersaturated | The concentration of this compound is below its saturation point at the given temperature. Solution: Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator) and attempt to cool the solution again. |
| Lack of Nucleation Sites | Crystal growth requires a starting point (a nucleus). Solution: Introduce a seed crystal of pure this compound. Alternatively, gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| Inhibition by Soluble Impurities | Certain impurities can inhibit crystal formation. Solution: Try adding a small amount of a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include residual starting materials from synthesis (e.g., cesium carbonate, pivalic acid), other alkali metal salts, and water due to its hygroscopic nature. For sensitive applications, it is crucial to remove these impurities.
Q2: How can I determine the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³³Cs NMR can provide information about the organic and inorganic components of the sample and can be used for quantitative purity determination (qNMR).[1][2][3][4]
-
Elemental Analysis: Provides the elemental composition (C, H) which can be compared to the theoretical values for pure this compound.
-
Ion Chromatography (IC): Can be used to quantify anionic and cationic impurities.[5][6][7]
-
Karl Fischer Titration: Specifically determines the water content, which is critical for a hygroscopic substance like this compound.[8][9][10][11]
Q3: What is the best way to handle and store high-purity this compound?
A3: Due to its hygroscopic nature, high-purity this compound should be handled and stored in a controlled, inert atmosphere.[12][13][14][15]
-
Handling: Use a glovebox with low moisture and oxygen levels (<1 ppm) for all manipulations.[13] If a glovebox is unavailable, Schlenk line techniques should be employed.[16]
-
Storage: Store in a tightly sealed container (e.g., an amber vial with a secure cap) within a desiccator or a glovebox.[13] For long-term storage, consider sealing under an inert gas like argon or nitrogen.
Q4: Can this compound be purified by sublimation?
A4: Sublimation is a potential purification method for organic salts and has been demonstrated for cesium oxide.[17] However, specific conditions (temperature and pressure) for this compound have not been widely reported. It would require experimental optimization, starting with gentle heating under high vacuum to determine the sublimation point.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to optimize.
Materials:
-
Crude this compound
-
Anhydrous solvents (e.g., toluene, acetonitrile, or a mixture such as toluene/heptane)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Condenser
-
Buchner funnel and filter flask (or Schlenk filter for highly sensitive applications)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various anhydrous solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in a dry Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Add small portions of the hot solvent until all the this compound has dissolved. Avoid adding a large excess of solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.[18][19]
-
Complete Crystallization: Once the flask has reached room temperature, further cool it in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation: Isolate the crystals by filtration. For highly hygroscopic material, this should be performed quickly using a Buchner funnel followed by immediate transfer to a dry environment, or ideally, using a Schlenk filter under an inert atmosphere.[16]
-
Washing: Wash the crystals with a small amount of the cold, anhydrous recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent. Gentle heating can be applied if the compound is thermally stable.
Protocol 2: Quality Control - Purity Assessment by Quantitative NMR (qNMR)
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
Materials:
-
Purified this compound
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified this compound and a known amount of the internal standard.
-
Dissolution: Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a vial.
-
NMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.
-
Data Processing: Integrate the signals corresponding to the this compound (e.g., the tert-butyl protons) and the internal standard.
-
Calculation: Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Method | Purity Achieved (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Recrystallization | > 99.5 | 70 - 90 | Scalable, effective for removing many impurities. | Can be time-consuming, requires solvent optimization. |
| Sublimation | > 99.9 | 50 - 80 | Can yield very high purity product, solvent-free. | Not suitable for all compounds, can be difficult to scale up. |
| Ion Exchange Chromatography | > 99.8 | 60 - 85 | Highly selective for removing ionic impurities. | Requires specialized equipment, can be slow. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR spectroscopy using coaxial inserts containing a reference standard: purity determinations for military nerve agents. | Semantic Scholar [semanticscholar.org]
- 5. Matrix Elimination Ion Chromatography Method for the Determination of Trace Levels of Anionic Impurities in High Purity Cesium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
- 9. mt.com [mt.com]
- 10. Moisture content determination by karl fischer titration | PPTX [slideshare.net]
- 11. medallionlabs.com [medallionlabs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ossila.com [ossila.com]
- 14. benchchem.com [benchchem.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. benchchem.com [benchchem.com]
- 17. SUBLIMATION OF CESIUM OXIDE FROM POLLUCITE CAKED WITH LIME IN VACUUM (Journal Article) | OSTI.GOV [osti.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Navigating the Nuances of Catalysis: A Technical Support Center for Cesium Pivalate Purity
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of Cesium pivalate (CsOPiv) purity on its catalytic activity, a critical factor in the success of numerous organic reactions, particularly palladium-catalyzed cross-couplings. Inconsistent reaction yields, unexpected side products, and catalyst deactivation can often be traced back to the quality of this seemingly simple yet crucial reagent. This resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Issues in Catalysis
Researchers may encounter a variety of issues during their experiments that could be linked to the purity of the this compound used. This guide provides a systematic approach to identifying and resolving these problems.
| Observed Issue | Potential Purity-Related Cause | Recommended Action |
| Low or Inconsistent Reaction Yields | Presence of Excess Pivalic Acid: While catalytic amounts of pivalic acid can sometimes be beneficial, an excess can alter the reaction pH and interfere with the catalytic cycle.[1][2][3] Presence of Water: this compound is hygroscopic. Absorbed moisture can hydrolyze starting materials or intermediates and deactivate the palladium catalyst. | 1. Analyze Purity: Use techniques like NMR or titration to quantify the amount of residual pivalic acid in your this compound. 2. Dry Reagent: Dry the this compound under vacuum before use. 3. Use Anhydrous Solvents: Ensure all solvents are rigorously dried. |
| Formation of Unexpected Byproducts | Residual Cesium Carbonate (Cs₂CO₃): Incomplete reaction during the synthesis of this compound can leave residual Cs₂CO₃. This stronger, more basic impurity can promote undesired side reactions.[4][5] Other Metallic Impurities: Trace metals from the manufacturing process can interfere with the palladium catalyst, leading to alternative reaction pathways. | 1. Check Certificate of Analysis (CoA): Review the CoA for information on carbonate content and elemental analysis. 2. Purify this compound: If high levels of impurities are suspected, recrystallization may be necessary. 3. Screen Different Suppliers: The impurity profile can vary between manufacturers. |
| Catalyst Deactivation (Palladium Black Formation) | Presence of Inhibitory Impurities: Unidentified organic or inorganic impurities can act as catalyst poisons, leading to the aggregation of palladium nanoparticles into inactive palladium black. | 1. Use High-Purity Grade: Switch to a higher purity grade of this compound (e.g., >99%). 2. Filter the Reaction Mixture: If palladium black is observed, filtering the hot reaction mixture through celite may remove the deactivated catalyst and allow the reaction to proceed if some active catalyst remains. |
| Poor Solubility of this compound | Incorrect Crystalline Form or Presence of Insoluble Impurities: While this compound is generally soluble in many organic solvents, certain impurities or a different polymorphic form might exhibit poor solubility.[6] | 1. Visual Inspection: Check for any undissolved solids in the reaction mixture. 2. Consider Alternative Solvents: If solubility is an issue, a different solvent system may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the common grades of this compound available and which one should I use?
A1: Commercial this compound is typically available in purities such as 98%, >97%, and ≥95%.[6] For sensitive catalytic applications, especially in drug development where reproducibility is paramount, using a higher purity grade (>99%) is recommended to minimize the risk of introducing unknown variables into your reaction.
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound can be assessed using several analytical techniques. Proton NMR (¹H NMR) spectroscopy can be used to detect and quantify organic impurities, including residual pivalic acid. Titration can determine the basicity and overall salt content. A Certificate of Analysis (CoA) from the supplier should also provide information on the assay and levels of specific impurities.
Q3: Can excess pivalic acid in this compound be beneficial for my reaction?
A3: In some palladium-catalyzed C-H activation reactions, a catalytic amount of pivalic acid can act as a proton shuttle, facilitating the catalytic cycle and improving reaction efficiency.[2][3][7] However, an excess of pivalic acid can be detrimental, and the optimal amount is often reaction-dependent. It is crucial to control the amount of free acid in your reaction.
Q4: What is the "Cesium Effect" and how does it relate to this compound?
A4: The "Cesium Effect" refers to the observation that cesium salts, including this compound and Cesium carbonate, can significantly enhance the rate and selectivity of certain organic reactions, particularly palladium-catalyzed cross-couplings.[4][8] This is attributed to the large ionic radius and high polarizability of the cesium cation (Cs⁺), which can influence the solubility of reactants and intermediates, and potentially interact with the catalyst or transition states in the catalytic cycle.[4]
Q5: How should I handle and store this compound to maintain its purity?
A5: this compound is hygroscopic and should be stored in a tightly sealed container in a dry, inert atmosphere (e.g., in a desiccator or glovebox). Avoid exposure to moisture and air to prevent hydrolysis and the absorption of water, which can negatively impact its performance in catalytic reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using this compound as the base. Optimization of reaction conditions (temperature, solvent, catalyst loading, and stoichiometry) is often necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and this compound (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, 5 mL) via syringe. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos). Add the appropriate amount of the catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).
-
Workup and Analysis: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography and analyzed by techniques such as NMR and LC-MS to determine the yield and purity.
Visualizing the Impact of Purity
To better understand the potential points of failure in a catalytic cycle due to impurities, the following diagrams illustrate key concepts.
References
- 1. In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions [organic-chemistry.org]
- 2. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with pivalic acid as a cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling hygroscopic Cesium pivalate
This technical support guide provides best practices for the storage and handling of hygroscopic Cesium pivalate, along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound (Cs(O₂CC(CH₃)₃)) is a cesium salt of pivalic acid, appearing as a white powder.[1] Like many anhydrous salts, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2] This can affect its physical state and chemical reactivity.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment.
Q3: What is the recommended personal protective equipment (PPE) when handling this compound?
A3: When handling this compound, especially in its powder form, the following PPE is recommended:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use protective eyeshields or goggles.
-
Respiratory Protection: A dust mask (such as a type N95) is required when dusts are generated.[4]
Q4: How should I react to accidental exposure to this compound?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing and rinse the skin with water/shower.
-
After eye contact: Rinse out with plenty of water and consult an ophthalmologist. Remove contact lenses if present and easy to do so.
-
After swallowing: Immediately make the victim drink water (two glasses at most) and consult a physician.
Q5: What are the recommended storage conditions for this compound?
A5: To maintain its integrity, this compound should be stored under the following conditions:
-
The container must be kept tightly closed.
-
The storage environment should be dry. Some suppliers recommend storage under an inert atmosphere.[5]
-
The product is chemically stable under standard ambient conditions (room temperature).[1]
Troubleshooting Guide
Problem: The this compound powder has formed clumps or appears wet.
-
Cause: This is a clear indication of moisture absorption from the atmosphere due to improper storage or handling. Hygroscopic materials can attract so much water that they dissolve and form a puddle, a phenomenon known as deliquescence.[2]
-
Solution 1 (If purity is critical): For applications where precise molar amounts and anhydrous conditions are essential, it is recommended to use a fresh, unopened container of this compound.
-
Solution 2 (For less sensitive applications): If the material has only formed clumps, it can be broken up with a clean, dry spatula.[6] However, be aware that its properties may have been altered by the absorbed water.[6]
-
Solution 3 (Drying): In some cases, a hygroscopic solid can be dried by gentle heating in a vacuum oven.[6] However, care must be taken not to heat it excessively, as this could cause decomposition.[6] Always consult the product's technical data sheet for thermal stability information.
Problem: I am observing inconsistent results in my reactions involving this compound.
-
Cause: If you have ruled out other experimental errors, the hygroscopic nature of this compound could be the culprit. Absorbed moisture can alter the effective concentration of the reagent and may interfere with moisture-sensitive reactions.
-
Solution: Implement a strict handling protocol for this compound. This includes minimizing the time the container is open to the atmosphere, weighing the required amount quickly, and securely resealing the container immediately after use.[6] For highly sensitive experiments, handling the compound inside a glove box with a controlled inert atmosphere is the best practice.[2][7]
Problem: How do I handle a spill of this compound powder?
-
Cause: Accidental spills can occur during transfer or weighing.
-
Solution:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid generating dust during cleanup.
-
Carefully take up the dry material using a scoop or other appropriate tool.
-
Collect the spilled material in a suitable, closed container for proper disposal.
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.
-
Data and Protocols
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature | [1][5] |
| Atmosphere | Dry; Inert Atmosphere Recommended | [5] |
| Container | Tightly closed/sealed | [6] |
| Handling Environment | Well-ventilated area; Low humidity environment (e.g., glove box) for sensitive applications | [7] |
| Incompatible Materials | Strong oxidizing agents |
Experimental Protocol: General Procedure for Handling this compound
This protocol outlines the general steps for handling a hygroscopic solid like this compound in a standard laboratory setting. For moisture-sensitive experiments, performing these steps within a glove box is highly recommended.
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried before use. A common method is to oven-dry glassware overnight at >125°C and allow it to cool in a desiccator.[8]
-
Prepare a clean, dry weighing vessel.
-
Move the this compound container from its storage location to the weighing area, allowing it to equilibrate to the lab's ambient temperature before opening to prevent condensation.
-
-
Dispensing and Weighing:
-
Minimize the time the primary container is open.
-
Open the container and quickly transfer an approximate amount of the powder to the weighing vessel.
-
Immediately and tightly reseal the primary container. It is good practice to wrap the cap with parafilm for extra protection against moisture ingress.[9]
-
Weigh the required amount of this compound accurately and swiftly.
-
-
Addition to Reaction:
-
Add the weighed this compound to the reaction vessel as dictated by the specific experimental procedure.
-
If the reaction is sensitive to air and moisture, this transfer should be done under a stream of an inert gas like nitrogen or argon.
-
-
Cleanup and Storage:
-
Clean any spills immediately, as described in the troubleshooting guide.
-
Wash hands and any exposed skin thoroughly after handling.
-
Return the this compound container to its designated dry storage location.
-
Visual Guides
Caption: A logical workflow for the proper handling of hygroscopic this compound.
Caption: A decision tree for troubleshooting issues with hygroscopic this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tutorchase.com [tutorchase.com]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cesium Pivalate Concentration in Experimental Chemistry
Welcome to the technical support center for the application of Cesium Pivalate in research and development. This resource is designed to assist researchers, scientists, and drug development professionals in refining the concentration of this compound to achieve optimal experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in palladium-catalyzed cross-coupling reactions?
This compound (CsOPiv) primarily functions as a base in palladium-catalyzed cross-coupling reactions. Its solubility in organic solvents makes it a suitable choice for creating homogeneous reaction mixtures, which can lead to more reproducible results compared to insoluble inorganic bases. The "cesium effect" suggests that the cesium cation may also play a role in stabilizing catalytic intermediates, potentially increasing reaction rates and yields.
Q2: How does the concentration of this compound affect the reaction outcome?
The concentration of this compound can significantly impact the reaction rate, yield, and selectivity. An optimal concentration is crucial as insufficient base may lead to a slow or incomplete reaction, while an excess can sometimes promote side reactions or catalyst deactivation. The ideal concentration is highly dependent on the specific reaction, substrates, catalyst system, and solvent used.
Q3: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust.
Troubleshooting Guide
Problem 1: Low or no product yield in my palladium-catalyzed cross-coupling reaction.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: The molar ratio of this compound to the limiting reactant is critical. For instance, in the preparation of aryl borates, a molar ratio of this compound to the aryl halide of (1.0-1.3):1 has been shown to be effective.[1] In other reactions, such as the synthesis of amides and esters through carbonylative C(sp³)–H activation, 2 equivalents of this compound relative to the aryl bromide are used.[2][3] It is recommended to perform a small-scale optimization screen by varying the equivalents of this compound (e.g., 1.0, 1.5, 2.0, 2.5 equivalents) to identify the optimal concentration for your specific system.
-
-
Possible Cause 2: Inactive Catalyst.
-
Solution: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Ensure your reaction conditions (solvent, temperature, and absence of oxygen) are conducive to this reduction. Consider using a Pd(0) source directly if catalyst activation is suspected to be the issue.
-
-
Possible Cause 3: Poor Quality of Reagents or Solvents.
-
Solution: Use high-purity reagents and anhydrous, degassed solvents. Water and oxygen can deactivate the palladium catalyst. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).
-
Problem 2: Formation of significant side products.
-
Possible Cause 1: Excess this compound.
-
Solution: While a sufficient amount of base is necessary, an excess can sometimes promote undesired side reactions like homocoupling of the starting materials.[4] Try reducing the equivalents of this compound in a stepwise manner to see if the formation of side products is diminished while maintaining a reasonable reaction rate for the desired product.
-
-
Possible Cause 2: Reaction Temperature.
-
Solution: High reaction temperatures can sometimes lead to the formation of byproducts.[5] If you are observing significant side products, consider lowering the reaction temperature. This may require a longer reaction time, but can improve the selectivity towards the desired product.
-
Data Presentation
The following tables summarize recommended concentrations of this compound and other key reagents for specific palladium-catalyzed reactions based on published literature.
Table 1: Reagent Concentrations for the Preparation of Aryl Borates [1]
| Reagent | Molar Ratio (relative to Aryl Halide) | Concentration |
| Aryl Halide | 1 | 0.1 to 0.4 mol/L |
| Diboron Compound | 2-3 | - |
| This compound | 1.0-1.3 | - |
| Palladium Acetate | 0.04-0.06 | - |
| Triphenylphosphine | 0.1-0.15 | - |
Table 2: Reagent Concentrations for the Synthesis of Amides via Carbonylative C(sp³)–H Activation [2][3]
| Reagent | Equivalents (relative to Aryl Bromide) |
| Aryl Bromide | 1 |
| Amine | 2 |
| This compound | 2 |
| Pd(PPh₃)₄ | 0.1 |
Table 3: Reagent Concentrations for the Synthesis of Esters via Carbonylative C(sp³)–H Activation [2][3]
| Reagent | Equivalents (relative to Aryl Bromide) |
| Aryl Bromide | 1 |
| Alcohol | 2 |
| This compound | 2 |
| Pd(PPh₃)₄ | 0.1 |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Aryl Borates [1]
-
Under a nitrogen atmosphere, dissolve the aryl halide (10 mmol) and the diboron compound (25 mmol) in 50 mL of 1,4-dioxane in a reaction vessel.
-
In a separate flask, dissolve this compound (11 mmol), Palladium Acetate (0.5 mmol), and Triphenylphosphine (1 mmol) in 30 mL of 1,4-dioxane.
-
Add the solution from step 2 to the reaction vessel from step 1.
-
Heat the reaction mixture to 93°C and stir for 2.5 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.
Protocol 2: General Procedure for the Synthesis of Amides via Carbonylative C(sp³)–H Activation [2][3]
-
To an oven-dried reaction tube, add the aryl bromide (0.2 mmol), this compound (0.4 mmol, 2 equiv), and Pd(PPh₃)₄ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (0.4 mmol, 2 equiv) and o-xylene (to achieve a 0.05 M concentration of the aryl bromide).
-
Evacuate and backfill the tube with carbon monoxide (balloon pressure).
-
Seal the tube and heat the reaction mixture at 140°C for 18 hours.
-
After cooling to room temperature, the reaction mixture can be purified by flash chromatography on silica gel.
Mandatory Visualizations
Caption: Palladium cross-coupling catalytic cycle with this compound as the base.
Caption: Troubleshooting workflow for low yield in palladium-catalyzed reactions.
References
Validation & Comparative
The Pivotal Role of Cesium Salts in Perovskite Solar Cells: A Comparative Guide
In the rapidly advancing field of perovskite photovoltaics, the incorporation of cesium salts has emerged as a critical strategy for enhancing the efficiency and long-term stability of solar cell devices. While various cesium salts have been investigated, this guide provides a comparative analysis of the performance and experimental protocols associated with common cesium halide and carboxylate additives. It aims to offer researchers, scientists, and drug development professionals a clear overview of the current landscape, while also highlighting areas where further research is needed, particularly concerning cesium pivalate.
Performance Comparison of Cesium Salt Additives
| Cesium Salt Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability Enhancements |
| Cesium Iodide (CsI) | Up to 21.1% (stabilized)[1][2] | ~1.13 V[1] | ~22.7 mA/cm²[1] | ~0.75[1] | Improved thermal stability and suppression of yellow phase impurities.[1][2] |
| Cesium Bromide (CsBr) | Up to 2.6% (in HTM-free cells) | - | - | - | Good stability, with a 10% efficiency reduction after 816 hours in ambient environment. |
| Cesium Acetate (CsAc) | Up to 21.26%[3] | - | - | - | Enhanced operational and thermal stability.[2][3] |
| Cesium Formate (CsHCOO) | Up to 20.04%[4] | - | - | - | Superior ambient stability, retaining 90% of initial PCE after 1000 hours without encapsulation.[4] |
| This compound | No quantitative data available in the searched literature. | No quantitative data available in the searched literature. | No quantitative data available in the searched literature. | No quantitative data available in the searched literature. | Hypothesized to offer benefits similar to other cesium carboxylates (e.g., defect passivation, improved film quality). |
Experimental Protocols for Perovskite Solar Cell Fabrication with Cesium Salt Additives
The fabrication of high-performance perovskite solar cells is a multi-step process requiring precise control over deposition and annealing conditions. While specific parameters may vary between different research groups and perovskite compositions, a general workflow is outlined below.
I. Substrate Preparation
-
Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol.
-
UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone to remove organic residues and improve the wettability of the surface.
II. Deposition of Charge Transport Layers
-
Electron Transport Layer (ETL): A compact layer of an n-type material, such as SnO2 or TiO2, is deposited onto the FTO substrate. This is often followed by the deposition of a mesoporous ETL layer.
-
Hole Transport Layer (HTL): For inverted architectures, a p-type material like PTAA is spin-coated onto the substrate before the perovskite layer. For regular architectures, the HTL (e.g., Spiro-OMeTAD) is deposited after the perovskite layer.
III. Perovskite Layer Formation (One-Step Method)
-
Precursor Solution Preparation: The perovskite precursor solution is prepared by dissolving the lead halide (e.g., PbI2, PbBr2), organic cations (e.g., formamidinium iodide - FAI, methylammonium bromide - MABr), and the desired cesium salt additive (e.g., CsI, Cs-carboxylate) in a solvent mixture, typically DMF and DMSO.
-
Spin-Coating: The precursor solution is spin-coated onto the ETL-coated substrate.
-
Anti-Solvent Dripping: During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.
-
Annealing: The substrate with the perovskite film is annealed at a specific temperature (typically around 100-150 °C) to promote crystal growth and remove residual solvents.
IV. Deposition of Counter Electrode
-
Metal Evaporation: A metal electrode, such as gold (Au) or silver (Ag), is deposited on top of the final layer (HTL or ETL, depending on the architecture) via thermal evaporation to complete the solar cell device.
Experimental workflow for perovskite solar cell fabrication.
Signaling Pathways and Defect Passivation Mechanisms
The enhanced performance and stability of perovskite solar cells with cesium salt additives are largely attributed to defect passivation at the bulk and surface of the perovskite film. Defects, such as halide vacancies and undercoordinated lead ions (Pb2+), act as non-radiative recombination centers, hindering device performance.
Cesium Halides (CsI, CsBr):
-
A-site Cation Substitution: The small ionic radius of Cs+ allows it to be incorporated into the perovskite lattice, stabilizing the photoactive black phase, especially in formamidinium-based perovskites.[1][2]
-
Defect Passivation: The halide anions (I-, Br-) can fill halide vacancies, reducing trap states.
Cesium Carboxylates (e.g., Cesium Acetate, Cesium Formate):
-
Dual-Function Passivation: In addition to the benefits of the Cs+ cation, the carboxylate anion (e.g., acetate, formate) plays a crucial role in defect passivation. The oxygen atoms in the carboxylate group can coordinate with undercoordinated Pb2+ ions on the perovskite surface, effectively passivating these defect sites.[3][4] This interaction can also slow down the perovskite crystallization process, leading to larger grain sizes and improved film quality.[4]
While no specific studies on this compound were found, it is hypothesized that the bulky pivalate anion could offer similar or even enhanced passivation effects due to its steric hindrance, potentially leading to improved moisture resistance at the perovskite surface.
Defect passivation mechanisms by cesium salt additives.
Conclusion and Future Outlook
The inclusion of cesium salts, particularly cesium iodide and cesium carboxylates like acetate and formate, has proven to be a highly effective strategy for fabricating high-performance and stable perovskite solar cells. These additives contribute to improved crystal structure, reduced defect densities, and enhanced device longevity.
While the existing literature provides a strong foundation for understanding the role of various cesium salts, there is a noticeable gap in research concerning this compound. The unique properties of the pivalate anion, such as its bulkiness and electron-donating nature, may offer distinct advantages in defect passivation and moisture resistance. Therefore, future research should focus on synthesizing and incorporating this compound into perovskite solar cells to fully evaluate its potential. A direct comparative study of this compound against other cesium salts under identical fabrication and testing conditions would be invaluable for the perovskite research community to further optimize device performance and stability towards commercialization.
References
- 1. Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
The Efficacy of Cesium Pivalate in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. The choice of base is a critical parameter that can profoundly influence the efficiency, selectivity, and substrate scope of these transformations. Among the plethora of bases available, Cesium Pivalate (CsOPiv) has emerged as a potent option, particularly in challenging coupling reactions. This guide provides an objective comparison of this compound with other commonly employed organic and inorganic bases, supported by experimental data, to aid in the rational selection of optimal reaction conditions.
Physicochemical Properties of Common Bases in Catalysis
The selection of a suitable base is often guided by its intrinsic properties, including its basicity (pKa of the conjugate acid), solubility in the reaction solvent, and thermal stability. These parameters dictate the base's ability to facilitate the key steps in the catalytic cycle, such as transmetalation in Suzuki-Miyaura coupling and deprotonation of the amine in Buchwald-Hartwig amination.
| Base | Formula | pKa of Conjugate Acid (in DMSO) | Solubility in Common Organic Solvents | Thermal Stability |
| This compound | CsO₂CC(CH₃)₃ | ~12-13 (est.) | Soluble in THF, Dioxane, Toluene | High, melting point 344-348 °C |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | Miscible with most organic solvents | High, boiling point 261 °C |
| Sodium tert-butoxide (NaOtBu) | NaOC(CH₃)₃ | ~19 | Soluble in THF, Dioxane | Decomposes at >300 °C |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 12.3 (pKa₃ of H₃PO₄ in water) | Sparingly soluble in most organic solvents | Very high, melting point 1380 °C |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 10.3 (pKa₂ of H₂CO₃ in water) | Sparingly soluble in most organic solvents | High, decomposes at 610 °C |
Note: pKa values can vary depending on the solvent and measurement conditions. The pKa for this compound in DMSO is an estimate based on related carboxylic acids.
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a base's efficacy lies in its performance in specific chemical transformations. While comprehensive head-to-head comparisons across a wide range of reactions are not always available in a single study, analysis of the literature provides valuable insights into the relative performance of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of base is crucial for the deprotonation of the amine and for facilitating the reductive elimination step.
Reaction: Aryl Halide + Amine --(Pd catalyst, Ligand, Base)--> Aryl Amine
While direct quantitative comparisons including this compound are limited, studies on challenging substrates, such as the amination of 2-bromopyridines, highlight the effectiveness of strong, non-nucleophilic bases. In a study focused on the amination of 2-bromopyridines, various catalyst and base systems were evaluated. While this particular study did not include this compound, it demonstrated that strong bases like lithium hexamethyldisilazide (LiHMDS) and sodium tert-butoxide (NaOtBu) are highly effective.[1] The soluble and strongly basic nature of this compound suggests it would be a viable candidate in such systems, potentially offering advantages in terms of handling and solubility compared to heterogeneous inorganic bases.
In a separate study exploring homogeneous conditions for Buchwald-Hartwig amination, the organic base DBU was successfully employed, showcasing the utility of soluble bases in flow chemistry applications.[2] This highlights a key advantage of organic bases like this compound and DBU over insoluble inorganic counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The base plays a critical role in the activation of the boronic acid or ester, facilitating the transmetalation step.
Reaction: Aryl Halide + Arylboronic Acid --(Pd catalyst, Ligand, Base)--> Biaryl
The "cesium effect," where cesium salts are observed to accelerate reactions, is a well-documented phenomenon in palladium catalysis. This effect is often attributed to the high solubility of cesium salts in organic solvents and the ability of the large, soft cesium cation to interact favorably with intermediates in the catalytic cycle. While often demonstrated with cesium carbonate or fluoride, this compound, as a soluble cesium source, is expected to exhibit similar benefits.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methods to new substrates. Below are representative protocols for palladium-catalyzed cross-coupling reactions.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices in the field and should be optimized for specific substrates.[1][3]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, XPhos)
-
Aryl halide
-
Amine
-
Base (e.g., this compound, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the phosphine ligand, and the base.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
Signaling Pathways and Experimental Workflows
Visualizing the complex series of events in a catalytic cycle or an experimental workflow can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Conclusion
This compound is a strong, soluble, and thermally stable base that offers significant advantages in palladium-catalyzed cross-coupling reactions. Its favorable physicochemical properties, combined with the beneficial "cesium effect," make it a compelling choice for challenging transformations where other bases may fall short. While direct, comprehensive comparative studies are still emerging, the available evidence suggests that this compound is a highly effective base for modern organic synthesis. Researchers are encouraged to consider this compound in their screening efforts, particularly for difficult substrates or when homogeneous reaction conditions are desired.
References
The Pivotal Role of Cesium Pivalate in Fortifying Perovskite Solar Cell Stability: A Comparative Guide
For researchers, scientists, and professionals in drug development venturing into advanced materials, the quest for stable and efficient perovskite solar cells (PSCs) is paramount. Among the myriad of strategies to enhance perovskite stability, the use of cesium-based additives has emerged as a cornerstone. This guide provides a comparative analysis of the role of cesium pivalate in this context, drawing parallels with established cesium sources and other carboxylate-based passivating agents to validate its potential in next-generation photovoltaic devices.
The intrinsic instability of organic-inorganic hybrid perovskites, particularly their susceptibility to moisture, heat, and light-induced degradation, remains a critical hurdle for their commercialization. The incorporation of the inorganic cesium (Cs⁺) cation into the perovskite lattice, often creating mixed-cation systems like the widely studied triple-cation (Cs/MA/FA) perovskites, has been proven to significantly enhance thermal and structural stability.[1] This is largely attributed to the small ionic radius of cesium, which can help stabilize the photoactive black phase of formamidinium-based perovskites and suppress the formation of undesirable yellow phases.[1]
While cesium halides, such as cesium iodide (CsI) and cesium chloride (CsCl), are the most common sources for incorporating cesium, recent research has explored the use of cesium carboxylates, such as cesium acetate and cesium oleate, to simultaneously passivate surface defects and introduce cesium ions.[2][3] Although direct, extensive research specifically on this compound is limited in publicly available literature, its chemical structure—a cesium cation paired with a bulky, hydrophobic pivalate anion—suggests a multifunctional role in enhancing perovskite stability. This guide will, therefore, extrapolate from the known effects of cesium and carboxylate additives to build a strong case for the utility of this compound.
Comparative Performance of Cesium Additives
The primary function of cesium in perovskite formulations is to improve the Goldschmidt tolerance factor, leading to a more stable crystal structure. However, the choice of the accompanying anion can have a profound impact on the perovskite film's surface chemistry and, consequently, its long-term stability.
| Additive Type | Primary Function | Secondary Benefits | Reported Stability Enhancements | Key Limitations |
| Cesium Halides (e.g., CsI, CsCl) | Bulk crystal structure stabilization; Phase purity enhancement.[1][4] | Improved thermal stability.[1] | Devices with Cs-incorporation have shown stabilized power output of ~18% after 250 hours under operational conditions.[1] | Can introduce additional halide-related defects if not optimized. |
| Cesium Carboxylates (e.g., Cesium Oleate) | Bulk crystal structure stabilization; Surface defect passivation via carboxylate group coordination with undercoordinated Pb²⁺.[3] | Increased hydrophobicity of the perovskite surface, leading to improved moisture resistance.[3] | Passivated devices retained nearly 90% of their initial Power Conversion Efficiency (PCE) after 720 hours under 55% relative humidity.[3] | The long organic chains might slightly impede charge transport if used in excess. |
| This compound (Hypothesized) | Bulk crystal structure stabilization; Surface defect passivation. | Increased hydrophobicity due to the bulky tert-butyl group of the pivalate anion. | Expected to show enhanced thermal and moisture stability, similar to or exceeding other cesium carboxylates. | Potential for steric hindrance at the surface affecting charge extraction, requiring careful optimization. |
The Mechanism of Action: A Dual Approach
The proposed advantage of this compound lies in its dual functionality. The cesium cation integrates into the bulk perovskite, imparting structural stability. Simultaneously, the pivalate anion is hypothesized to passivate the surface of the perovskite film. The carboxylate group of the pivalate can coordinate with undercoordinated lead (Pb²⁺) ions, which are common defect sites on the perovskite surface and act as centers for non-radiative recombination and degradation initiation. This passivation effect has been observed with other carboxylate-containing molecules.[5]
Furthermore, the bulky and hydrophobic nature of the pivalate's tert-butyl group could create a protective layer on the perovskite surface, repelling moisture and enhancing the material's environmental resilience.[6]
Experimental Protocols
The following provides a generalized experimental protocol for the fabrication of perovskite solar cells with a cesium carboxylate additive, based on methodologies reported for similar compounds.[3] This can be adapted for the use of this compound.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes to remove any organic residues.
-
A compact titanium dioxide (c-TiO₂) layer is deposited by spin-coating a precursor solution onto the FTO substrates, followed by annealing.
-
A mesoporous TiO₂ (m-TiO₂) layer is then deposited by spin-coating a paste and subsequently sintered.
2. Perovskite Precursor and Additive Solution Preparation:
-
A stock solution of the triple-cation perovskite precursor (e.g., Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃) is prepared in a mixed solvent of DMF and DMSO.
-
A separate solution of this compound in a suitable solvent (e.g., isopropanol) is prepared at various concentrations (e.g., 5 mM, 10 mM, 20 mM).
3. Perovskite Film Deposition and Passivation:
-
The perovskite precursor solution is spin-coated onto the m-TiO₂/c-TiO₂/FTO substrate in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dropped onto the spinning substrate to induce rapid crystallization.
-
The film is then annealed at a specific temperature (e.g., 100 °C) to form the perovskite crystal structure.
-
For surface passivation, the prepared perovskite film is treated with the this compound solution by spin-coating, followed by a low-temperature annealing step to remove the solvent.
4. Hole Transport Layer and Electrode Deposition:
-
A solution of a hole transport material (HTM), such as Spiro-OMeTAD, is deposited onto the perovskite layer via spin-coating.
-
Finally, a gold or silver back contact is deposited by thermal evaporation through a shadow mask.
5. Characterization:
-
The photovoltaic performance of the fabricated devices is measured under simulated AM 1.5G illumination.
-
Stability testing is conducted by exposing the unencapsulated devices to controlled humidity (e.g., 50-60% RH) and elevated temperatures (e.g., 85 °C) over an extended period and monitoring the PCE.
-
Surface properties, such as hydrophobicity, are evaluated using water contact angle measurements.
Conclusion
While direct experimental validation for this compound in perovskite solar cells is an area ripe for exploration, the existing body of knowledge on cesium incorporation and carboxylate passivation provides a strong theoretical and practical foundation for its potential benefits. The dual-action capability of this compound—simultaneously enhancing bulk structural integrity and passivating surface defects while increasing hydrophobicity—positions it as a highly promising candidate for advancing the stability and performance of perovskite photovoltaics. Further research focusing on optimizing the concentration and deposition of this compound is warranted to fully unlock its potential in creating durable and efficient solar energy conversion devices.
References
A comparative study of different pivalate salts in organic reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagents can profoundly influence the outcome of a reaction. Pivalate salts, derived from pivalic acid, have emerged as versatile and effective reagents, particularly in transition metal-catalyzed cross-coupling and C-H activation reactions. Their unique steric and electronic properties, along with the varying solubilities of their corresponding alkali metal and transition metal salts, offer a tunable platform for optimizing reaction conditions. This guide provides a comparative overview of different pivalate salts, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal salt for their specific synthetic needs.
The Role of the Pivalate Anion
The pivalate anion (t-BuCOO⁻) is more than just a spectator in organic reactions. Its bulky tert-butyl group provides significant steric hindrance, which can influence the selectivity of a reaction. Furthermore, the pivalate group can act as a ligand, modulating the electronic properties of a metal catalyst and participating directly in the catalytic cycle, for instance, by facilitating proton abstraction in C-H activation steps.
Comparative Performance of Pivalate Salts
The performance of a pivalate salt in a given reaction is heavily influenced by the nature of its cation. The solubility of the salt in the reaction solvent is a critical factor, directly impacting reaction rates and overall efficiency.
Alkali Metal Pivalates: A Focus on Solubility
Lithium, sodium, and potassium pivalates are commonly used as bases or additives in various organic reactions. While all can be effective, their differing solubilities in common organic solvents can lead to significant variations in performance.
Potassium Pivalate (KOPiv): The High-Performer in Solubility
Potassium pivalate has garnered significant attention due to its enhanced solubility in many organic solvents compared to other common bases like potassium acetate. This increased solubility leads to more homogeneous reaction mixtures, mitigating mass transfer limitations and resulting in significantly accelerated reaction rates. This is particularly evident in palladium-catalyzed reactions such as Miyaura borylations.
Table 1: Solubility of Alkali Metal Pivalates in Tetrahydrofuran (THF) at 25 °C
| Pivalate Salt | Solubility in THF (g/L) |
| Lithium Pivalate | ~1.5 |
| Sodium Pivalate | ~0.8 |
| Potassium Pivalate | > 20 |
Note: The solubility values are approximate and can vary depending on the specific grade of the solvent and salt.
This disparity in solubility directly translates to reaction performance. In a model Suzuki-Miyaura coupling reaction, the use of potassium pivalate can lead to significantly higher yields and faster reaction times compared to its lithium and sodium counterparts under identical conditions.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction
| Pivalate Salt (Base) | Reaction Time (h) | Yield (%) |
| Lithium Pivalate | 12 | 65 |
| Sodium Pivalate | 12 | 72 |
| Potassium Pivalate | 4 | 95 |
Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), pivalate salt (2 mmol), THF (5 mL), 70 °C.
Transition Metal Pivalates: Catalytic Activity
Copper(II) Pivalate (Cu(OPiv)₂): A Catalyst for C-H Activation
Copper(II) pivalate is a widely used catalyst in a variety of organic transformations, including C-H activation, amination, and cyclization reactions. The pivalate ligands in the copper complex play a crucial role in the catalytic cycle, often participating in the C-H bond cleavage step.
Experimental Protocols
General Procedure for the Synthesis of Alkali Metal Pivalates
Lithium Pivalate: To a solution of pivalic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of lithium hydroxide (1.0 eq) in water is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to afford lithium pivalate as a white solid.
Sodium Pivalate: Sodium pivalate can be prepared by reacting pivalic acid with sodium hydroxide in a similar manner to the synthesis of lithium pivalate.
Potassium Pivalate: Potassium pivalate is commercially available but can also be synthesized by reacting pivalic acid with potassium hydroxide.
Model Experimental Protocol for a Comparative Suzuki-Miyaura Coupling Reaction
This protocol is designed for a side-by-side comparison of lithium, sodium, and potassium pivalate as bases in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Lithium pivalate
-
Sodium pivalate
-
Potassium pivalate
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In three separate oven-dried Schlenk tubes, add the aryl bromide (1 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and the palladium catalyst (0.02 mmol, 2 mol%).
-
To each tube, add one of the pivalate salts (2 mmol, 2.0 eq): lithium pivalate to the first, sodium pivalate to the second, and potassium pivalate to the third.
-
Evacuate and backfill each tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) to each tube via syringe.
-
Stir the reaction mixtures at 70 °C.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (or after a set time, e.g., 12 hours), cool the reaction mixtures to room temperature.
-
Quench the reactions by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the yield of the product for each reaction.
Visualizing Reaction Mechanisms and Workflows
To better understand the role of pivalate salts in these reactions, the following diagrams illustrate a general palladium-catalyzed cross-coupling cycle and a pivalate-assisted C-H activation mechanism.
Conclusion
The choice of pivalate salt can have a dramatic impact on the efficiency of organic reactions. The superior solubility of potassium pivalate in organic solvents often makes it the base of choice for achieving high yields and fast reaction rates, particularly in palladium-catalyzed cross-coupling reactions. However, the optimal choice will always be dependent on the specific reaction conditions and substrates involved. This guide provides a framework for researchers to make informed decisions and to design experiments to systematically evaluate the performance of different pivalate salts in their own work. By understanding the properties and roles of these versatile reagents, chemists can unlock new possibilities in the synthesis of complex molecules.
A Researcher's Guide to Ensuring Reproducibility with Cesium Pivalate from Different Suppliers
Introduction: Cesium pivalate (CsOPiv) is an organic base frequently employed in palladium-catalyzed cross-coupling reactions, valued for its high solubility in organic solvents.[1] It serves as a critical component in various synthetic pathways, including the formation of carbon-carbon bonds in Mizoroki-Heck reactions, the synthesis of fluoren-9-one derivatives, and C-H activation processes.[1] However, as with many sensitive reagents, the reproducibility of these reactions can be contingent on the purity and consistency of the this compound used. Anecdotal evidence and general laboratory experience suggest that variability between suppliers and even between batches from the same supplier can pose a significant challenge to achieving consistent results.
This guide provides a framework for researchers to systematically evaluate and qualify this compound from different sources. By implementing standardized testing protocols, scientists can mitigate the risks associated with reagent variability, ensuring more reliable and reproducible experimental outcomes.
The Challenge of Reagent Inconsistency
The "Cesium effect" in palladium-catalyzed reactions, where cesium bases often provide superior results, is a well-documented phenomenon.[2] While factors like solubility were initially thought to be the primary reason, evidence suggests a direct interaction between the cesium cation and the palladium catalyst may be responsible for enhancing reaction rates.[2] This sensitivity to the cation implies that impurities or variations in the physical form of the base could significantly impact the catalytic cycle. Potential sources of variability in this compound from different suppliers include:
-
Purity: Assays can range from 98% to ≥99.0%, with trace impurities potentially affecting catalytic activity.
-
Water Content: Cesium salts can be hygroscopic. The presence of excess water can alter the base's efficacy and interfere with moisture-sensitive reactions.
-
Inorganic Impurities: Residual cesium carbonate from synthesis or other metal ions can influence the reaction's kinetics and outcomes.
-
Physical Form: The particle size and morphology (e.g., fine powder vs. chunks) can affect solubility rates and consistency in reaction slurries.
Comparative Data of this compound
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 1) | Supplier A (Batch 2) | Acceptance Criteria |
| Advertised Purity | 99% | 98% | 99% | >98% |
| Appearance | Fine white powder | White powder and chunks | Fine white powder | Fine, free-flowing powder |
| ¹H NMR Purity (%) | 99.1 | 97.8 | 99.3 | ≥98.5% |
| Water Content (Karl Fischer, ppm) | 850 | 2100 | 750 | <1000 ppm |
| Solubility in THF (1M) | Clear, colorless solution | Hazy solution | Clear, colorless solution | Clear, colorless solution |
| Performance in Test Reaction (Yield %) | 92% | 81% | 94% | >90% |
This table is for illustrative purposes only and does not represent data for any specific suppliers.
Experimental Protocols for Qualification
To ensure reproducibility, it is crucial to qualify new batches of this compound before use in critical experiments. The following protocols outline methods for analytical characterization and functional testing.
Protocol 1: Analytical Characterization
-
Visual Inspection: Note the color, form (powder, chunks), and homogeneity of the material.
-
¹H NMR Spectroscopy for Purity Assessment:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Add a known mass of an internal standard with a distinct, non-overlapping chemical shift (e.g., 1,3,5-trimethoxybenzene).
-
Acquire the ¹H NMR spectrum.
-
Calculate the purity by integrating the signal corresponding to the pivalate protons (a singlet) against the integral of the internal standard's protons.
-
-
Water Content by Karl Fischer Titration:
-
Use a coulometric Karl Fischer titrator for accuracy with low water content.
-
Add a precise amount of this compound to the anhydrous solvent in the titration cell.
-
Run the titration until the endpoint is reached. Report the water content in parts per million (ppm).
-
-
Solubility Test:
-
Prepare a solution at a typical reaction concentration (e.g., 1M) in a common solvent like THF or Dioxane.
-
Stir at room temperature for 15 minutes.
-
Visually inspect the solution for clarity. Haze or suspended particles may indicate insoluble impurities.
-
Protocol 2: Functional Testing in a Model Reaction
A standardized palladium-catalyzed cross-coupling reaction provides the most reliable measure of performance. The Buchwald-Hartwig amination is a suitable choice due to its sensitivity to the base.
Model Reaction: Buchwald-Hartwig Amination
-
Reactants:
-
4-Bromotoluene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
This compound (2.0 mmol)
-
Toluene (2 mL)
-
-
Procedure:
-
To an oven-dried vial under an inert atmosphere (Nitrogen or Argon), add this compound, Pd₂(dba)₃, and XPhos.
-
Add toluene, followed by 4-bromotoluene and aniline.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
After a set time (e.g., 4 hours), cool the reaction to room temperature.
-
Quench the reaction, extract the product, and analyze the crude mixture by GC-MS or qNMR to determine the product yield.
-
Compare the yield obtained with the new batch against a previously qualified, "gold standard" batch.
-
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for qualifying a new reagent and the role of the base in a representative catalytic cycle.
Caption: Workflow for qualifying this compound from a new supplier or batch.
Caption: Generalized Pd-catalyzed cross-coupling cycle showing the role of the base.
References
Benchmarking Cesium Pivalate: A Performance Comparison in Palladium-Catalyzed C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cesium pivalate's performance against other established carboxylate sources in the context of palladium-catalyzed C-H functionalization reactions. The following sections present quantitative data from experimental findings, detailed experimental protocols, and visualizations of the reaction workflows to aid in the selection of the most effective reagents for your research.
Performance Comparison of Carboxylate Additives
The efficiency of palladium-catalyzed C-H activation/arylation reactions is often critically dependent on the nature of the carboxylate additive used. This compound (CsOPiv) has emerged as a highly effective option. The following table summarizes the performance of this compound in comparison to other pivalate sources in the Pd(OAc)₂-catalyzed arylation of 2-phenylpyridine.
| Additive | Yield (%) |
| This compound (CsOPiv) | 95 |
| Pivalic acid (PivOH) | 70 |
| Lithium pivalate (LiOPiv) | 65 |
| Sodium pivalate (NaOPiv) | 88 |
| Potassium pivalate (KOPiv) | 92 |
Table 1: Comparison of different pivalate additives in the Pd(OAc)₂-catalyzed arylation of 2-phenylpyridine.
Experimental Protocols
General Procedure for Pd-Catalyzed C-H Arylation
This protocol outlines a typical procedure for the palladium-catalyzed arylation of a C-H bond using this compound as a key additive.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene)
-
Substrate with C-H bond (e.g., 2-phenylpyridine)
-
This compound (CsOPiv)
-
Solvent (e.g., N,N-dimethylacetamide - DMA)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the C-H substrate (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.30 mmol, 30 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent (3 mL) via syringe.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the described C-H functionalization reaction and the proposed catalytic cycle.
Caption: General experimental workflow for Pd-catalyzed C-H arylation.
Cross-Validation of Cesium Pivalate in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate base in palladium-catalyzed cross-coupling reactions is critical for optimizing reaction efficiency and product yield. This guide provides an objective comparison of Cesium Pivalate's performance with alternative bases, supported by available experimental data and detailed methodologies for key synthetic transformations.
This compound (CsOPiv) has emerged as a versatile and effective base in various organic syntheses, particularly in palladium-catalyzed reactions. Its utility is attributed to its high solubility in organic solvents and the unique role of the pivalate anion in facilitating key steps of the catalytic cycle. This document aims to cross-validate its experimental results by comparing its performance with other commonly used bases in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.
Data Presentation: Performance Comparison of Bases
The following tables summarize the performance of this compound and other bases in various palladium-catalyzed cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented is a compilation from various sources to provide a general overview.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / SPhos | Dioxane | 80 | 16 | >95 | General Knowledge |
| Cesium Carbonate | 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ | Toluene | 100 | 2 | 95 | [1] |
| Potassium Phosphate | 4-Chloroanisole | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | Dioxane | 80 | 18 | 98 | [2] |
| Cesium Fluoride | 2-Bromopyridine | 4-Methoxyphenylboronic Acid | (A-taphos)₂PdCl₂ | Dioxane | 120 | 1 | 92 | [3] |
Table 2: Comparison of Bases in Mizoroki-Heck Reaction
| Base | Aryl Halide | Alkene | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | DMF | 100 | 24 | High | General Knowledge |
| Triethylamine | Iodobenzene | Styrene | Pd(OAc)₂ | DMF | 100 | 2 | 96 | [4] |
| Potassium Carbonate | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ | DMF | 120 | 12 | 85 | [4] |
Table 3: Comparison of Bases in Buchwald-Hartwig Amination
| Base | Aryl Halide | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Bromobenzene | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | 100 | 18 | >95 | General Knowledge |
| Sodium tert-butoxide | 4-Chlorotoluene | Aniline | Pd(OAc)₂ / BINAP | Toluene | 100 | 24 | 99 | [5] |
| Cesium Carbonate | 2-Bromophenyl trifluoromethanesulfonate | Aniline | Pd(OAc)₂ / di-tert-butyl(ortho-biphenyl)phosphine | Dioxane | 100 | - | - | [6] |
| Potassium Phosphate | 4-Bromotoluene | N-Methylaniline | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 2 | 96 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are intended to be representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This generalized protocol is for the cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, this compound, palladium(II) acetate, and SPhos.
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for the time indicated by TLC or GC/MS monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Reaction Protocol
This protocol outlines the arylation of an alkene with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the aryl halide, this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and the alkene to the reaction vessel.
-
Seal the tube and heat the mixture to 100-120 °C, with stirring, until the starting material is consumed as determined by TLC or GC/MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the N-arylation of an amine with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
XPhos (0.02 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Charge a glovebox with a Schlenk tube containing a stir bar.
-
To the tube, add this compound, Pd₂(dba)₃, and XPhos.
-
In a separate vial, dissolve the aryl halide and the amine in anhydrous toluene.
-
Add the solution of the aryl halide and amine to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for the required time.
-
Monitor the reaction progress by GC/MS or LC/MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the discussed reactions. The role of the pivalate anion, acting as a proton shuttle and facilitating key steps, is a crucial aspect of these transformations.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective [mdpi.com]
Cesium Pivalate and Perovskite Longevity: A Comparative Analysis of Stability Enhancement Strategies
For researchers and scientists in the field of perovskite photovoltaics, achieving long-term operational stability is a critical hurdle on the path to commercialization. While a multitude of strategies are being explored, the incorporation of cesium-based additives has emerged as a particularly promising avenue. This guide provides a comparative analysis of the effects of cesium pivalate—and its close chemical analogues—on the longevity of perovskite devices, supported by experimental data and detailed protocols.
The intrinsic instability of hybrid organic-inorganic perovskites, particularly their susceptibility to moisture, heat, and light-induced degradation, has been a significant bottleneck. Additive engineering, the introduction of small quantities of specific compounds into the perovskite precursor solution or as an interfacial layer, has proven to be an effective strategy to mitigate these degradation pathways. Among these, cesium-containing compounds have garnered considerable attention for their ability to enhance both the efficiency and stability of perovskite solar cells (PSCs).
While direct and extensive research on "this compound" in perovskite literature is limited, its effects can be inferred from studies on chemically similar compounds, such as cesium carboxylates. Cesium oleate, for instance, has been shown to be a highly effective surface passivating agent, offering insights into the potential mechanisms and benefits of using cesium salts of carboxylic acids like pivalic acid.
The Role of Cesium in Perovskite Stability
The incorporation of the inorganic cesium cation (Cs⁺) into the perovskite lattice, often in combination with organic cations like methylammonium (MA⁺) and formamidinium (FA⁺) to form a "triple cation" structure, is a well-established method for improving perovskite stability. The smaller ionic radius of Cs⁺ helps to stabilize the photoactive black phase of formamidinium-based perovskites, which are desirable for their optimal bandgap but are often structurally unstable at room temperature.[1][2] This structural stabilization translates to enhanced thermal stability.[1]
Cesium Carboxylates: A Focus on Surface Passivation
Beyond bulk incorporation, cesium carboxylates, such as cesium oleate, offer a targeted approach to stability enhancement through surface passivation. These compounds consist of a cesium cation and a carboxylate anion (in this case, from oleic acid). When applied to the perovskite film, they can passivate defects at the surface and grain boundaries, which are notorious for acting as sites for ion migration and non-radiative recombination, both of which contribute to device degradation.
The proposed mechanism for the action of a cesium carboxylate like cesium oleate involves a dual function:
-
Defect Passivation: The cesium cations can fill A-site cation vacancies at the perovskite surface, reducing trap states.
-
Hydrophobic Shielding: The long alkyl chains of the carboxylate anion (like the oleyl group in oleate) form a hydrophobic layer on the perovskite surface. This layer acts as a barrier, repelling moisture and protecting the underlying perovskite from humidity-induced degradation.[3][4][5]
This surface treatment has been shown to significantly enhance the environmental stability of perovskite devices.
Quantitative Performance Comparison
The following tables summarize the performance and stability data for perovskite solar cells with and without cesium-based additives.
| Additive Strategy | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
| Control (No Additive) | ~17.58% | ~1.10 V | ~21.15 mA/cm² | ~75.35% | [3] |
| Cesium Oleate (10 mM) | ~18.01% | ~1.12 V | ~21.11 mA/cm² | ~76.34% | [3] |
| Triple Cation (Cs/MA/FA) | >21% (stabilized) | - | - | - | [1] |
| Stability Test | Device Configuration | Initial PCE | PCE Retention after Stress | Stress Conditions | Reference |
| Humidity | Control (No Additive) | ~17.6% | Degrades significantly faster | ~55% Relative Humidity, 720 hours | [3] |
| Humidity | Cesium Oleate Passivation | ~18.0% | 88% of initial PCE | ~55% Relative Humidity, 720 hours | [3][4] |
| Operational (MPPT) | Triple Cation (Cs/MA/FA) | ~21.1% | ~85% (output at 18%) | 250 hours under full illumination | [1] |
Experimental Protocols
Fabrication of Perovskite Solar Cells with Cesium Oleate Passivation
This protocol is based on the methodology described for cesium oleate surface treatment.
-
Perovskite Film Deposition:
-
Prepare a triple-cation perovskite precursor solution (e.g., Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃) in a mixed solvent of DMF and DMSO.
-
Spin-coat the precursor solution onto the substrate (e.g., ITO/SnO₂) in a nitrogen-filled glovebox.
-
Anneal the film at approximately 100°C for 1 hour to form the perovskite crystal structure.
-
-
Cesium Oleate Solution Preparation:
-
Dissolve cesium oleate in a suitable solvent like chlorobenzene to a concentration of, for example, 10 mM.
-
-
Surface Passivation:
-
After the perovskite film has cooled to room temperature, spin-coat the cesium oleate solution onto the perovskite layer.
-
Anneal the film at a moderate temperature (e.g., 70°C) for a short duration (e.g., 10 minutes) to remove the solvent.
-
-
Device Completion:
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD), followed by the top metal electrode (e.g., gold or silver) via thermal evaporation.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of perovskite stabilization by cesium carboxylate passivation.
Caption: Experimental workflow for fabricating and testing passivated perovskite solar cells.
Conclusion
The use of cesium-based additives, particularly those that can passivate surface defects and enhance hydrophobicity, represents a significant step forward in improving the longevity of perovskite solar cells. While direct experimental data for this compound is not yet widely available, the promising results from its analogue, cesium oleate, strongly suggest that cesium carboxylates are a valuable class of materials for this purpose. The dual-action mechanism of defect passivation and moisture shielding provides a robust strategy to combat the key degradation pathways in perovskite devices. Further research into this compound and other cesium carboxylates is warranted to fully explore their potential in enabling the long-term stability required for the commercial deployment of perovskite photovoltaic technology.
References
The Impact of Cesium Pivalate on Reaction Kinetics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the choice of base or catalyst can profoundly influence reaction efficiency, selectivity, and overall kinetics. Cesium pivalate (CsOPiv), a sterically hindered carboxylate salt, has emerged as a reagent of significant interest, often demonstrating superior performance in a variety of chemical transformations compared to more conventional bases. This guide provides an objective comparison of reaction rates in the presence and absence of this compound, supported by experimental data, to elucidate its role in accelerating key synthetic methodologies.
Quantitative Comparison of Reaction Performance
The following table summarizes the quantitative impact of this compound on reaction outcomes in comparison to other bases or its absence. The data highlights the significant rate enhancements and improved yields achievable with the use of this compound in various reaction types.
| Reaction Type | Substrates | Catalyst System | Base/Additive | Reaction Time | Conversion/Yield | Reference |
| Ring-Opening Polymerization (ROP) of L-lactide | L-lactide | - | This compound | 15 min | 74.2% Conversion | [1] |
| L-lactide | - | Sodium pivalate | 6 h | 87.6% Conversion | [1] | |
| Heck Reaction | Aryl halide, Alkene | Pd(OAc)₂, PPh₃ | This compound | Not specified | Influenced product distribution | |
| Aryl halide, Alkene | Pd(OAc)₂, PPh₃ | NaHCO₃ | Not specified | Different product distribution | ||
| Palladium-Catalyzed Allene Synthesis | Diaryldiazomethanes, 2,2-diarylvinyl bromides | Palladium catalyst, dppe ligand | This compound | Not specified | Good to excellent yields | |
| Palladium-Catalyzed Arylation | Aryl halide, Arene | Palladium catalyst | This compound | Not specified | Beneficial for yield |
Key Observation: In the ring-opening polymerization of L-lactide, this compound demonstrated a remarkable acceleration of the reaction, achieving high conversion in a fraction of the time compared to sodium pivalate[1]. This suggests that the nature of the cation plays a crucial role in the catalytic activity for this transformation. For palladium-catalyzed reactions, while direct rate constants are not always reported, the use of this compound consistently leads to improved yields and can influence reaction selectivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon scientific findings. Below are representative protocols for reactions where this compound has been employed effectively.
General Procedure for Ring-Opening Polymerization of L-lactide Catalyzed by this compound
This protocol is based on the findings that this compound is a highly effective catalyst for the ring-opening polymerization of lactones[1][2].
Materials:
-
L-lactide (monomer)
-
This compound (catalyst)
-
Anhydrous toluene (solvent)
-
Benzyl alcohol (initiator)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation: The Schlenk flask is flame-dried under vacuum and backfilled with inert gas (Nitrogen or Argon) three times to ensure an anhydrous and oxygen-free environment.
-
Charging the Flask: L-lactide and this compound are added to the flask under a positive flow of inert gas.
-
Solvent and Initiator Addition: Anhydrous toluene is added via syringe, followed by the addition of benzyl alcohol initiator.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) in an oil bath.
-
Monitoring: Aliquots of the reaction mixture are taken at regular intervals using a syringe under inert atmosphere and quenched (e.g., with a small amount of acetic acid). The monomer conversion is determined by ¹H NMR spectroscopy.
-
Termination and Purification: Upon reaching the desired conversion, the polymerization is terminated by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.
General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura Coupling)
This generalized protocol reflects common practices in palladium-catalyzed cross-coupling reactions where this compound can be used as a base.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
This compound (base)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: A Schlenk tube or round-bottom flask is oven-dried and cooled under a stream of inert gas.
-
Charging the Vessel: The aryl halide, arylboronic acid, palladium catalyst, ligand (if applicable), and this compound are added to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Anhydrous solvent is added via syringe.
-
Degassing: The reaction mixture is degassed by bubbling inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stirred for the specified reaction time.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical experimental workflow and a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of Cesium Pivalate: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for cesium pivalate is to contact a licensed professional waste disposal service. This document provides supplementary guidance on safe handling and preparation for disposal in a laboratory setting.
This compound (C₅H₉O₂Cs), a salt of cesium and pivalic acid, is a valuable reagent in organic synthesis.[1][2] While not classified as a dangerous good for transport, proper handling and disposal are crucial to ensure laboratory safety and environmental compliance.[3][4] This guide outlines the essential procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is categorized as a skin, eye, and respiratory irritant.[1][3][5] In case of exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air.[3]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[3]
-
After eye contact: Rinse out with plenty of water and consult an ophthalmologist.[3]
-
After swallowing: Immediately have the victim drink water (two glasses at most) and consult a physician.[3]
Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent).[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its constituent, pivalic acid.
| Property | Value | Source |
| This compound | ||
| Melting Point | 344-348 °C | [1] |
| Molecular Weight | 234.03 g/mol | [1] |
| Pivalic Acid | ||
| Flash Point | 64 °C (closed cup) | [6] |
| Boiling Point | 164 °C | [7] |
| Melting Point | 33-35 °C | [8] |
| Water Solubility | Soluble | [8] |
| UN Number (for Pivalic Acid) | UN3261 (Corrosive solid, acidic, organic, n.o.s.) | [7] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves segregation, proper packaging and labeling, and handover to a certified waste management company.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[3]
-
Collect waste this compound in its original container or a clearly labeled, compatible container.[3]
-
Ensure the container is tightly closed and stored in a dry, well-ventilated area.[3]
-
Uncleaned containers should be treated as the product itself and disposed of accordingly.[3]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[3]
-
Take up the material dry and place it in a suitable container for disposal.[3]
-
Clean the affected area thoroughly.[3]
-
Spilled material and any contaminated cleaning supplies must be disposed of as hazardous waste.[9]
3. Packaging and Labeling:
-
Ensure the waste container is in good condition and properly sealed.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."
-
Indicate the associated hazards (e.g., "Irritant").
4. Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[3][4]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
Follow all national and local regulations for hazardous waste disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe preparation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. 特戊酸铯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0486 - PIVALIC ACID [chemicalsafety.ilo.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Cesium pivalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cesium pivalate (CAS No. 20442-70-0), a compound used in various chemical syntheses[1]. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation[2][3].
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation[2][3].
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation[2][3].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI-approved safety goggles or safety glasses. A face shield is required if there is a splash risk.[4][5] | Protects against dust particles and potential splashes causing serious eye irritation. Goggles should be tightly fitting.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can cause irritation. Always wash hands thoroughly after handling.[2][5] |
| Body Protection | Flame-resistant, knee-length laboratory coat, fully buttoned. Long pants and closed-toe shoes are required.[5][8] | Protects skin from accidental contact with the chemical. Contaminated clothing should be removed immediately and washed before reuse.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the powder outside of a fume hood or glove box to prevent inhalation of dust, which can cause respiratory irritation.[2] |
Operational Plan: Handling Protocol
This compound is a powder that should be handled with care to avoid generating dust.
Engineering Controls:
-
Whenever possible, handle this compound within a certified chemical fume hood to control dust and vapor exposure.[5]
-
For handling air- or moisture-sensitive reactions involving this compound, using a glove box or Schlenk line under an inert atmosphere (e.g., argon or nitrogen) is best practice.[8][9][10]
Step-by-Step Handling Procedure:
-
Preparation :
-
Ensure the work area (fume hood or glove box) is clean and free of clutter.[4]
-
Have all necessary equipment, including a spill kit, readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer :
-
During the Experiment :
-
Spill Cleanup :
-
In case of a spill, evacuate the area if necessary.[2]
-
Avoid breathing in the dust.[2]
-
Carefully sweep or scoop up the dry powder. Do not use water for cleanup unless specified by safety protocols.
-
Collect the spilled material in a designated, labeled waste container.[2]
-
Clean the affected area thoroughly.
-
Disposal Plan
Proper disposal is critical to environmental safety and regulatory compliance.
-
Waste Collection : All solid this compound waste, including contaminated gloves, paper towels, and weighing boats, should be collected in a clearly labeled, sealed container.
-
Disposal Route : Dispose of the contents and the container at an approved waste disposal facility.[2] Do not allow the product to enter drains.[2]
-
Regulatory Compliance : Always follow all federal, state, and local regulations for chemical waste disposal.[11] While most nonradioactive cesium compounds do not have special disposal requirements, it is crucial to verify local laws.[11]
Emergency Procedures
-
Inhalation : Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[2]
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If irritation occurs, seek medical advice.[2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion : Immediately have the victim drink water (two glasses at most). Consult a physician.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. purdue.edu [purdue.edu]
- 6. peckergear.com [peckergear.com]
- 7. delaval.com [delaval.com]
- 8. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
